Icotinib
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLKULDARVNMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209952 | |
| Record name | Icotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610798-31-7 | |
| Record name | Icotinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610798-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Icotinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610798317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11737 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Icotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G6U5L461Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Icotinib Action
Selective Inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase Activity
Icotinib demonstrates high selectivity for members of the EGFR family, including both wild-type and mutant forms, with inhibition efficacies reported between 61-99%. drugbank.com This specificity minimizes its impact on other tyrosine kinases, which is advantageous for a more targeted therapeutic approach compared to conventional chemotherapy. patsnap.com In vitro studies have shown that this compound inhibits EGFR activity in a dose-dependent manner, achieving an IC50 value of 5 nM and complete inhibition at a concentration of 62.5 nM. drugbank.com
The core of this compound's molecular action is its function as a competitive inhibitor at the adenosine (B11128) triphosphate (ATP) binding site within the tyrosine kinase domain of the EGFR protein. wikipedia.orgresearchgate.netnih.gov this compound binds reversibly to this site, directly competing with ATP. wikipedia.orgpatsnap.commdpi.com By occupying this pocket, this compound prevents the binding of ATP, an essential step for the kinase's catalytic activity. wikipedia.orgmdpi.com This blockade effectively halts the initiation of the signal transduction cascade that EGFR would normally trigger. wikipedia.orgdrugbank.com Molecular docking studies have identified key amino acid residues within the ATP binding pocket that this compound interacts with, including LEU 694, LYS 721, LEU 764, THR 766, LEU 820, and THR 830. frontiersin.org
The binding of a ligand, such as an epidermal growth factor, typically induces EGFR to form homodimers or heterodimers with other members of the ErbB receptor family. This dimerization is a prerequisite for the autophosphorylation of specific tyrosine residues in the intracellular domain of the receptor. The inhibition of ATP binding by this compound directly prevents this crucial phosphorylation step. patsnap.comcancer-research-network.com By blocking the kinase activity, this compound inhibits EGFR-mediated intracellular tyrosine phosphorylation, thus preventing the activation of the receptor. researchgate.netcancer-research-network.com This action effectively inhibits both the dimerization and phosphorylation of the EGFR tyrosine kinase receptor. researchgate.netcancer-research-network.com
| Parameter | Finding | Reference |
|---|---|---|
| Mechanism | Reversible, competitive inhibitor at the ATP-binding site of EGFR. | wikipedia.orgmdpi.com |
| Selectivity | Highly selective for EGFR family members (wild-type and mutants). | drugbank.com |
| In Vitro IC50 | 5 nM against EGFR activity. | drugbank.com |
| Effect | Inhibits EGFR dimerization and autophosphorylation. | researchgate.netcancer-research-network.com |
Downstream Signaling Pathway Modulation
The phosphorylation of EGFR serves as a docking site for various adaptor proteins, which in turn activate several intracellular signaling pathways critical for cell growth, proliferation, and survival. patsnap.com By preventing EGFR activation, this compound effectively impedes these oncogenic signaling cascades. patsnap.comresearchgate.net
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a key downstream effector of EGFR. patsnap.comnih.gov Research has demonstrated that treatment with this compound leads to a significant, dose-dependent reduction in the phosphorylation of AKT, a central kinase in this pathway. nih.govresearchgate.net By blocking EGFR, this compound prevents the activation of PI3K, which in turn prevents the phosphorylation and activation of AKT and subsequent downstream targets like mTOR. patsnap.comnih.gov This inhibition suppresses cellular proliferation and can induce apoptosis in cancer cells. patsnap.com It is noteworthy that the activation of the PI3K-AKT-mTOR pathway through mechanisms such as PTEN deletion or PIK3CA mutations has been identified as a potential source of primary resistance to this compound. nih.govnih.gov
Another critical signaling cascade downstream of EGFR is the Ras-Raf-MEK-ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway. patsnap.comdovepress.com This pathway is fundamentally involved in regulating cell proliferation and survival. dovepress.com Studies have confirmed that this compound treatment significantly reduces the phosphorylation of ERK, a key component of this cascade. nih.govresearchgate.net The inhibition of EGFR by this compound prevents the activation of Ras, which subsequently blocks the entire Raf-MEK-ERK signaling chain. patsnap.comnih.govresearchgate.net This blockade is a crucial component of this compound's anti-proliferative effects. nih.gov
The Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3, is also implicated in EGFR-mediated signaling. Research indicates that this compound can inhibit the STAT pathway. researchgate.net Specifically, treatment with this compound has been shown to reduce the phosphorylation of STAT3 in EGFR-mutant non-small cell lung cancer cells. researchgate.net However, the interaction is complex; some studies suggest that EGFR-TKIs like this compound can induce the secretion of interleukin-6 (IL-6), which can then lead to the activation of the STAT3 pathway, potentially decreasing the sensitivity of cancer cells to the drug. researchgate.net
| Pathway | Effect | Key Mediators Affected | Reference |
|---|---|---|---|
| PI3K-AKT-mTOR | Inhibition | Reduced phosphorylation of AKT. | nih.govresearchgate.net |
| Ras-Raf-MEK-ERK (MAPK) | Inhibition | Reduced phosphorylation of ERK. | nih.govresearchgate.net |
| STAT | Inhibition (Complex) | Reduced phosphorylation of STAT3. | researchgate.net |
Influence on Cell Proliferation, Apoptosis, and Angiogenesis Signaling
This compound exerts its antitumor effects by modulating critical cellular processes, including proliferation, apoptosis, and angiogenesis. patsnap.com By inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, this compound effectively disrupts the downstream signaling cascades that are fundamental for cancer cell growth, survival, and the formation of new blood vessels. patsnap.comresearchgate.net
Inhibition of Cell Proliferation
This compound significantly curtails the proliferation of cancer cells, particularly those harboring EGFR mutations. nih.gov This inhibitory action is achieved by preventing the phosphorylation of EGFR, which in turn blocks the activation of key signaling pathways that drive the cell cycle. patsnap.comwikipedia.org The primary pathways affected are the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt cascades, both of which are crucial for cell cycle progression. patsnap.comnih.gov
Research has demonstrated that this compound can induce cell cycle arrest, primarily at the G1 phase. nih.govnih.gov In HCC827 non-small-cell lung cancer (NSCLC) cells, which have an EGFR mutation, treatment with this compound led to an increase in the number of cells in the G1 phase. nih.gov This cell cycle arrest is associated with a decrease in the levels of key regulatory proteins such as cyclin D1 and cyclin A2. nih.gov Similarly, in other studies, this compound was found to arrest cells in the G1 phase, with about 98.2% of PC-9 cells arrested after 48 hours of treatment. nih.gov
The antiproliferative efficacy of this compound has been observed across a range of cancer cell lines, with its potency often correlating with the level of EGFR expression. drugbank.com
Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | Key Findings | Reference(s) |
|---|---|---|---|---|
| HCC827 | Non-Small Cell Lung Cancer | Mutant (E746-A750del) | Significantly inhibited proliferation with IC50 values of 0.67 µM (48h) and 0.07 µM (72h). Induced G1 phase arrest. | nih.gov |
| PC-9 | Non-Small Cell Lung Cancer | Mutant (Exon 19 deletion) | Proliferation was significantly inhibited. nih.gov this compound induced G1 phase arrest. nih.gov | nih.govnih.gov |
| A549 | Non-Small Cell Lung Cancer | Wild Type | Demonstrated sensitivity to this compound, though less than EGFR-mutant lines. drugbank.comnih.gov | drugbank.comnih.gov |
| H1650 | Non-Small Cell Lung Cancer | Not Specified | Pretreatment with this compound reduced clonogenic survival after radiation. | nih.govcapes.gov.br |
| Tca8113 | Tongue Carcinoma | Not Specified | This compound induced dose-dependent cell death. | nih.gov |
| SMMC7721 & Huh7 | Hepatocellular Carcinoma | High p-EGFR and PDL1 | Showed significant inhibitory effects. | nih.gov |
| KYSE450 | Esophageal Squamous Carcinoma | Not Specified | this compound derivative (3l) induced G2/M phase arrest. | frontiersin.org |
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. patsnap.com This process is initiated by the inhibition of anti-apoptotic signaling pathways that are normally sustained by EGFR activation. researchgate.netwikipedia.org The suppression of the PI3K/Akt and MAPK/ERK pathways by this compound plays a crucial role in shifting the cellular balance towards apoptosis. nih.gov
The apoptotic mechanism involves the activation of the caspase cascade. nih.govmdpi.com Studies have shown that this compound treatment leads to the activation of initiator caspases like caspase-8 and effector caspases like caspase-3. nih.gov The activation of these proteases culminates in the cleavage of key cellular proteins, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis. nih.gov
Furthermore, this compound influences the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. nih.gov It has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.govnih.gov The resulting decrease in the Bcl-2/Bax ratio is a key factor in promoting apoptosis. nih.gov In some cell lines, this compound-induced apoptosis is also linked to the generation of reactive oxygen species (ROS), which can trigger the p38-MAPK pathway. nih.gov
Inhibition of Angiogenesis Signaling
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is partly regulated by EGFR signaling. frontiersin.org The activation of EGFR can lead to the upregulation of pro-angiogenic factors like vascular endothelial growth factor (VEGF). nih.govnih.gov VEGF, in turn, stimulates angiogenesis by binding to its receptors (VEGFR) on endothelial cells. frontiersin.orgfrontiersin.org
This compound can indirectly inhibit angiogenesis by blocking the EGFR signaling pathways that lead to VEGF production. patsnap.com The inhibition of pathways such as MAPK and PI3K by this compound can downregulate the expression of VEGF. nih.gov Research has shown that in tumor tissues, this compound treatment can lead to a reduction in VEGFA levels. nih.gov
The combination of this compound with direct anti-angiogenic drugs, such as the VEGF-A monoclonal antibody bevacizumab or the broad-spectrum anti-angiogenic drug recombinant human endostatin (B67465) (rh-endostatin), has shown synergistic effects. nih.gov Combining this compound with bevacizumab resulted in a more significant reduction in VEGFA levels compared to bevacizumab alone, suggesting a stronger inhibition of angiogenesis. nih.gov This dual blockade of both EGFR and VEGFR signaling pathways is considered an effective therapeutic strategy. nih.gov
Table 2: Key Signaling Pathways Modulated by this compound
| Signaling Pathway | Key Molecules Affected | Effect of this compound | Cellular Outcome | Reference(s) |
|---|---|---|---|---|
| EGFR/MAPK/ERK | p-EGFR, p-ERK | Inhibition | Inhibition of proliferation, Induction of apoptosis | nih.govnih.govnih.gov |
| EGFR/PI3K/AKT | p-EGFR, p-Akt | Inhibition | Inhibition of proliferation, Induction of apoptosis | nih.govnih.govnih.gov |
| JAK/STAT3 | p-STAT3, IL-6, Bcl-2, Bax | Inhibition of p-STAT3, IL-6, and Bcl-2; Upregulation of Bax | Induction of apoptosis | nih.govnih.govresearchgate.net |
| Angiogenesis | VEGFA | Downregulation | Inhibition of angiogenesis | nih.gov |
Preclinical Research on Icotinib Efficacy
In Vitro Studies on Cellular Models
Preclinical evaluation of icotinib in cellular models has provided a foundational understanding of its anticancer mechanisms. These in vitro studies have demonstrated its efficacy in inhibiting key pathways involved in tumor growth and progression.
Concentration-Dependent Inhibition of EGFR Activity
This compound functions as a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov It accomplishes this by selectively and reversibly binding to the ATP binding site of the EGFR protein, which in turn inhibits the receptor's dimerization and phosphorylation. cancer-research-network.comwikipedia.orgresearchgate.net This action effectively blocks the signal transduction cascade that promotes cell proliferation. wikipedia.orgdrugbank.com
In vitro kinase assays have shown that this compound inhibits EGFR tyrosine kinase activity with an IC₅₀ value of 5 nM. nih.govdrugbank.com The inhibition is dose-dependent, with complete inhibition observed at a concentration of 62.5 nM. drugbank.com Further studies have demonstrated its significant inhibitory activity against various EGFR mutations at a concentration of 0.5 µM. nih.gov Specifically, it has shown high efficacy against wild-type EGFR (91% inhibition) and clinically relevant mutants such as L858R (99% inhibition) and L861Q (96% inhibition). nih.govnih.gov It also retains activity against the T790M resistance mutation, albeit at a lower efficacy (61% inhibition). nih.govnih.gov When profiled against a panel of 88 different kinases, this compound showed meaningful inhibitory activity only against EGFR and its mutants, highlighting its high selectivity. nih.govcancer-research-network.com
Inhibition of Intracellular Tyrosine Phosphorylation
Consistent with its mechanism as an EGFR tyrosine kinase inhibitor, this compound effectively blocks the phosphorylation of EGFR within cancer cells. cancer-research-network.com In the human epidermoid carcinoma A431 cell line, which overexpresses EGFR, this compound was found to block EGFR-mediated intracellular tyrosine phosphorylation in a dose-dependent manner, with an IC₅₀ value of 45 nM. nih.govdrugbank.com By preventing this crucial activation step, this compound impedes the downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell cycle progression and the inhibition of apoptosis. patsnap.comnih.gov Studies in non-small cell lung cancer (NSCLC) cell lines confirmed that this compound treatment leads to a decrease in phosphorylated EGFR (p-EGFR). spandidos-publications.com
Effects on Tumor Cell Proliferation in Various Cell Lines
This compound has demonstrated a broad spectrum of antitumor activity, inhibiting cell proliferation across a variety of tumor cell lines, with particular effectiveness against tumors that express high levels of EGFR. cancer-research-network.comdrugbank.com The sensitivity of different cell lines to this compound varies. For instance, in a panel of cell lines, the relative sensitivity was determined to be A431 > BGC-823 > A549 > H460 > KB > HCT8 and Bel-7402. drugbank.com
In EGFR-mutated NSCLC cell lines like PC-9 and HCC827, this compound's anti-proliferative effect was found to be comparable to that of gefitinib (B1684475). nih.govnih.gov The HCC827 cell line, in particular, was shown to be highly sensitive to this compound. spandidos-publications.com Conversely, cell lines with wild-type EGFR, such as A549, or those with resistance mutations like H1975 (harboring T790M and L858R mutations), showed resistance to the drug. spandidos-publications.comresearchgate.net Studies on hepatocellular carcinoma (HCC) cells revealed that this compound had the strongest inhibitory effect on cell lines with high levels of both phosphorylated EGFR and PDL1, such as SMMC7721 and Huh7. nih.gov
Table 1: Inhibitory Effects of this compound on Cell Proliferation (IC₅₀ Values) This table is interactive. Click on the headers to sort the data.
| Cell Line | Cancer Type | EGFR Status | IC₅₀ Value (µM) | Reference |
| HCC827 | Non-Small Cell Lung Cancer | EGFR mutant (exon 19 del) | 0.07 (at 72h) | nih.gov |
| PC-9 | Non-Small Cell Lung Cancer | EGFR mutant (exon 19 del) | Not specified, but sensitive | nih.govresearchgate.net |
| H1650 | Non-Small Cell Lung Cancer | EGFR wild-type | >50 | frontiersin.org |
| H1975 | Non-Small Cell Lung Cancer | EGFR mutant (L858R, T790M) | Resistant | spandidos-publications.comfrontiersin.org |
| A549 | Non-Small Cell Lung Cancer | EGFR wild-type | Resistant | spandidos-publications.comresearchgate.net |
| H1299 | Non-Small Cell Lung Cancer | Not specified | Resistant | spandidos-publications.com |
| SMMC7721 | Hepatocellular Carcinoma | High p-EGFR & PDL1 | Sensitive | nih.gov |
| Huh7 | Hepatocellular Carcinoma | High p-EGFR & PDL1 | Sensitive | nih.gov |
| HepG2 | Hepatocellular Carcinoma | High p-EGFR, Low PDL1 | Resistant | nih.gov |
| BEL7402 | Hepatocellular Carcinoma | Low p-EGFR, Low PDL1 | Resistant | nih.gov |
| Tca8113 | Tongue Squamous Carcinoma | Not specified | Dose-dependent death (5-20 µM) | ingentaconnect.com |
Induction of Cell Apoptosis and Cell Cycle Arrest
A key mechanism of this compound's antitumor effect is the induction of apoptosis (programmed cell death) and arrest of the cell cycle. patsnap.com In the EGFR-mutated lung cancer cell line HCC827, this compound treatment led to a significant, dose-dependent increase in apoptotic cells. nih.gov This apoptotic process was associated with the activation of caspase-3 and caspase-8. nih.gov Similarly, in the tongue carcinoma cell line Tca8113, this compound induced apoptosis in a dose-dependent manner, accompanied by an increase in the pro-apoptotic protein Bax. ingentaconnect.com Studies in HCC cells also confirmed that this compound's inhibitory capability is due to its induction of apoptosis, which involves the activation of caspase 3 and the blockage of the anti-apoptotic protein BCL2. nih.gov
In addition to apoptosis, this compound causes cell cycle arrest, primarily at the G1 phase. nih.gov In HCC827 cells, exposure to this compound resulted in an increased percentage of cells in the G1 phase, rising from approximately 45% in control cells to over 78% at a concentration of 0.1 μM. nih.gov This G1 phase arrest was accompanied by a decrease in the levels of cyclin D1 and cyclin A2, proteins crucial for cell cycle progression. nih.gov Sequentially combined treatments in various NSCLC cell lines also showed that this compound could induce G0/G1 phase arrest. spandidos-publications.com
Suppression of Tumor Cell Infiltration and Metastasis
While much of the focus has been on proliferation and apoptosis, research also indicates that this compound can inhibit tumor cell invasion and metastasis, which are primary causes of cancer-related mortality. nih.gov In human tongue carcinoma Tca8113 cells, this compound was shown to significantly reduce cell invasion. nih.gov This anti-invasive effect was linked to the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cell migration. nih.gov Concurrently, this compound treatment increased the expression of tissue inhibitor of metalloproteinase-1 (TIMP-1) and TIMP-2, which are natural inhibitors of MMPs. nih.gov The study suggested that these effects are mediated through the inactivation of the NF-κB signaling pathway. nih.gov
Prevention of Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. cancer.gov Antiangiogenic agents work by blocking this process. cancer.gov Preclinical studies combining this compound with antiangiogenic drugs like bevacizumab and recombinant human endostatin (B67465) (rh-endostatin) in xenograft models of human lung adenocarcinoma (HCC827 cells) have provided insight into its role in this process. nih.govnih.gov While the primary effect was attributed to the antiangiogenic drugs, the combination therapy proved more effective at inhibiting tumor growth than any single agent. nih.govnih.gov The combination treatment significantly reduced the levels of Vascular Endothelial Growth Factor A (VEGFA), a key signaling protein that stimulates angiogenesis, more than either this compound or the antiangiogenic drug alone. nih.gov This suggests that while not its primary mechanism, this compound contributes to an antiangiogenic environment, likely by inhibiting EGFR signaling which can influence VEGFA production. nih.gov
Differential Sensitivity Across EGFR Mutation Types
Preclinical evidence indicates that the antitumor efficacy of this compound varies depending on the specific type of Epidermal Growth Factor Receptor (EGFR) mutation. In vitro kinase activity assays have been instrumental in elucidating these differences. One study revealed that the 50% inhibitory concentration (IC50) of this compound was lower for the EGFR exon 19 deletion (19-Del) mutation compared to the exon 21 L858R point mutation, suggesting a greater sensitivity for the former. researchgate.net This finding is consistent with broader observations that lung cancer cells with the exon 19 deletion may exhibit a greater affinity for and sensitivity to tyrosine kinase inhibitors (TKIs) than those with the L858R mutation. nih.gov
Further in vitro research has demonstrated this compound's potent inhibitory activity against a range of EGFR mutations. At a concentration of 5 nmol/L, this compound effectively inhibited the kinase activity of EGFR with L858R (99% inhibition), L861Q (96% inhibition), and to a lesser extent, the resistant T790M mutation (61% inhibition). ovid.com While clinical studies largely confirm that patients with 19-Del mutations have better outcomes when treated with this compound compared to those with L858R mutations, the preclinical data provides the foundational evidence for this differential sensitivity. researchgate.netnih.gov
In Vivo Studies Using Xenograft Models
In vivo studies utilizing nude mice with tumor xenografts have consistently shown that this compound's antitumor effects are dose-dependent. ovid.com Research involving non-small cell lung cancer (NSCLC) xenografts demonstrated a statistically significant antitumor effect in terms of tumor growth inhibition rate (TGIR) at both regular (60 mg/kg) and high doses (1200 mg/kg) compared to a control group. nih.gov The high-dose treatment, in particular, showed a superior effect on reducing tumor volume and size. nih.gov Another study confirmed that this compound significantly inhibits tumor growth in a dose-dependent manner in various xenograft models. ovid.com
Table 1: Dose-Dependent Antitumor Effect of this compound in A549 Xenografts Data sourced from a study on wild-type EGFR NSCLC cell nude mouse xenografts. nih.gov
| Treatment Group | Dose | Tumor Growth Inhibition Rate (TGIR) | Significance (vs. Control) |
| Negative Control (PBS) | N/A | ~0% | N/A |
| This compound (Regular Dose) | 60 mg/kg | Significant | P < 0.05 |
| This compound (High Dose) | 1200 mg/kg | More significant than regular dose | P < 0.05 |
| Docetaxel (B913) | 5 mg/kg | ~40% | P < 0.05 |
Antitumor Activity in Specific Tumor Models
The antitumor efficacy of this compound has been evaluated in various xenograft models derived from different human cancer cell lines. These studies highlight this compound's activity against tumors of diverse origins, including those with wild-type EGFR.
NSCLC (A549 Cells): In xenografts from A549 cells, which have wild-type EGFR, high-dose this compound (1200 mg/kg) demonstrated a significant antitumor effect. nih.gov The combination of high-dose this compound with sequential docetaxel had an additive effect on suppressing xenograft growth, which was potentially caused by a reduction in microvessel density. nih.gov
Lung Adenocarcinoma (HCC827 Cells): In a mouse xenograft model established with human lung adenocarcinoma HCC827 cells, this compound treatment significantly decreased tumor growth compared to the control group. nih.gov The study also found that combining this compound with antiangiogenic drugs like bevacizumab or rh-endostatin resulted in a stronger inhibitory effect on tumor growth than any of the single-target drugs alone. nih.gov
Colorectal Cancer (HT29 and HCT116 Cells): this compound was shown to produce significant inhibition of tumor growth in xenograft models using both HT29 and HCT116 human colorectal cancer cells. spandidos-publications.com
Table 2: this compound Antitumor Activity in Various Xenograft Models
| Tumor Model (Cell Line) | Cancer Type | Key Finding | Reference |
| A549 | Non-Small Cell Lung Cancer (Wild-Type EGFR) | High-dose this compound significantly inhibited tumor growth. | nih.gov |
| HCC827 | Lung Adenocarcinoma (EGFR Mutant) | This compound monotherapy significantly inhibited tumor growth; combination with antiangiogenic drugs was superior. | nih.gov |
| HT29 | Colorectal Cancer | This compound significantly inhibited xenograft growth. | spandidos-publications.com |
| HCT116 | Colorectal Cancer | This compound significantly inhibited xenograft growth. | spandidos-publications.com |
| H1650 | Lung Cancer | Combination of this compound and radiation significantly inhibited tumor growth compared to individual treatments. | nih.gov |
Radiosensitization Efficacy in Xenograft Models
Preclinical in vivo studies have established that this compound can act as a radiosensitizer, enhancing the efficacy of radiation therapy. In a lung cancer xenograft model using H1650 cells, the combination of this compound pretreatment followed by radiation resulted in greater tumor growth inhibition compared to either this compound or radiation administered alone. nih.gov This enhanced effect was associated with the inhibition of EGFR and its downstream signaling pathways, such as AKT and MAPK/ERK. nih.gov
Similar radiosensitizing effects were observed in colorectal cancer xenografts. spandidos-publications.com For both HT29 and HCT116 tumor models, the combination of this compound and radiotherapy induced a highly significant inhibition of tumor growth, superior to the effects of either monotherapy. spandidos-publications.com These findings suggest that by blocking EGFR signaling, this compound impairs DNA damage repair mechanisms in cancer cells, thereby making them more susceptible to radiation. spandidos-publications.comnih.gov
While direct preclinical studies using specific brain metastasis xenograft models for this compound are not extensively detailed in the available literature, the drug's ability to cross the blood-brain barrier is a critical factor that enables its efficacy against central nervous system (CNS) metastases. nih.gov Clinical studies provide strong indirect evidence of its activity in this setting. Retrospective analyses of patients with brain metastases from lung adenocarcinoma have shown that this compound treatment leads to high remission and disease control rates. nih.gov In some cases, patients who received cerebral radiation during this compound treatment achieved partial remission or stable disease without intolerable adverse reactions. nih.gov The clinical success of this compound in treating brain metastases suggests it achieves effective therapeutic concentrations within the CNS to suppress tumor development. nih.govnih.gov
Clinical Investigations of Icotinib
Phase I, II, and III Clinical Trials for Efficacy Evaluation
A series of clinical trials have been conducted to evaluate the effectiveness of icotinib in treating NSCLC. These trials have consistently shown that this compound provides clinical benefits, particularly for patients with EGFR-mutated tumors. nih.govnih.gov Key trials such as the Phase III ICOGEN study, the Phase III CONVINCE trial, and various Phase II studies have provided robust data on its efficacy. nih.govnih.govfirstwordpharma.com
The Objective Response Rate (ORR) measures the proportion of patients whose tumors shrink by a predefined amount. Clinical studies have demonstrated encouraging ORR for this compound. A meta-analysis involving 15 studies and 2,304 patients calculated a pooled ORR of 40.99%. nih.gov The ORR is notably higher in patients with EGFR mutations. nih.gov
In the Phase III ICOGEN trial, which compared this compound to gefitinib (B1684475) in previously treated advanced NSCLC patients, the ORR was comparable between the two groups: 27.6% for this compound and 27.2% for gefitinib. ascopubs.org However, within the this compound group, patients with EGFR mutations had a significantly higher ORR of 59.3% compared to 5.1% in patients with the wild-type gene. ascopubs.org
Other studies have reported varied but generally positive ORRs. A retrospective study of 35 patients with EGFR-sensitive mutations reported an ORR of 62.9%. nih.gov The Phase II CHALLENGE trial, which evaluated first-line this compound in patients with positive plasma EGFR variants, found an ORR of 52.6%. nih.gov Another study focusing on advanced EGFR-positive NSCLC patients reported an ORR of 36.1%. nih.gov A meta-analysis that included 12 studies and 957 patients concluded that the ORR for this compound was better than that of the control groups (gefitinib or erlotinib). nih.gov
Objective Response Rate (ORR) of this compound in Clinical Trials
| Trial/Study | Patient Population | ORR (%) | Citation(s) |
|---|---|---|---|
| Meta-Analysis (15 studies) | NSCLC | 40.99 | nih.gov |
| Retrospective Study | Advanced NSCLC (EGFR-sensitive mutation) | 62.9 | nih.gov |
| ICOGEN (Phase III) | Previously treated advanced NSCLC | 27.6 | ascopubs.org |
| ICOGEN (Phase III) | EGFR mutation-positive subset | 59.3 | ascopubs.org |
| CHALLENGE (Phase II) | Treatment-naive, plasma EGFR variant-positive | 52.6 | nih.gov |
| Retrospective Study | Advanced EGFR-positive NSCLC | 36.1 | nih.gov |
| Retrospective Study | Stage IIIb/IV NSCLC | 37.6 | nih.gov |
The Disease Control Rate (DCR) includes patients who achieved a complete response, partial response, or stable disease. A meta-analysis of 13 studies reported a pooled DCR for this compound of 77.16%. nih.gov Similar to the ORR, the DCR is significantly better in patients with EGFR mutations. nih.gov
In the ICOGEN trial, the DCR for this compound was 75.4%, which was comparable to the 74.9% observed in the gefitinib arm. ascopubs.org Studies focusing on EGFR-mutated populations have shown high DCRs. For instance, a retrospective analysis of 35 patients with EGFR-sensitive mutations showed a DCR of 88.6%. nih.gov The CHALLENGE Phase II trial reported a DCR of 84.5%. nih.gov Another retrospective study involving 101 patients with stage IIIb/IV NSCLC found a DCR of 79.2%. nih.gov A study of 208 patients with advanced EGFR-positive NSCLC reported a DCR of 67.3%. nih.gov A meta-analysis also indicated that the DCR in the this compound group was superior to that of the control groups (gefitinib or erlotinib). nih.gov
Disease Control Rate (DCR) of this compound in Clinical Trials
| Trial/Study | Patient Population | DCR (%) | Citation(s) |
|---|---|---|---|
| Meta-Analysis (13 studies) | NSCLC | 77.16 | nih.gov |
| Retrospective Study | Advanced NSCLC (EGFR-sensitive mutation) | 88.6 | nih.gov |
| ICOGEN (Phase III) | Previously treated advanced NSCLC | 75.4 | ascopubs.org |
| CHALLENGE (Phase II) | Treatment-naive, plasma EGFR variant-positive | 84.5 | nih.gov |
| Retrospective Study | Advanced EGFR-positive NSCLC | 67.3 | nih.gov |
| Retrospective Study | Stage IIIb/IV NSCLC | 79.2 | nih.gov |
Progression-Free Survival (PFS) is a key endpoint in oncology trials, measuring the length of time during and after treatment that a patient lives with the disease without it getting worse. A meta-analysis of 11 studies calculated a pooled median PFS of 7.34 months for patients treated with this compound. nih.gov
The pivotal ICOGEN trial demonstrated that this compound was non-inferior to gefitinib, with a median PFS of 4.6 months for this compound compared to 3.4 months for gefitinib. nih.gov In patients with EGFR mutations, PFS is substantially longer. A retrospective study of 35 patients with EGFR-sensitive mutations reported a median PFS of 11.0 months. nih.gov Similarly, the CHALLENGE Phase II trial observed a median PFS of 10.3 months. nih.gov Another study focusing on 208 advanced EGFR-positive NSCLC patients found a median PFS of 9.9 months. nih.gov
In the adjuvant setting for resected NSCLC, the Phase III ICTAN trial found that 6 months of this compound significantly improved disease-free survival (DFS) compared to observation. ascopubs.org The ICOMPARE Phase II study showed that a 2-year course of adjuvant this compound led to a significantly longer median DFS of 48.9 months compared to 32.9 months for a 1-year course. firstwordpharma.comascopubs.org
Progression-Free Survival (PFS) / Disease-Free Survival (DFS) with this compound
| Trial/Study | Setting | Endpoint | Median Survival (months) | Citation(s) |
|---|---|---|---|---|
| Meta-Analysis (11 studies) | Advanced NSCLC | PFS | 7.34 | nih.gov |
| ICOGEN (Phase III) | Previously treated advanced NSCLC | PFS | 4.6 | nih.gov |
| Retrospective Study | Advanced NSCLC (EGFR-sensitive mutation) | PFS | 11.0 | nih.gov |
| CHALLENGE (Phase II) | Treatment-naive, plasma EGFR variant-positive | PFS | 10.3 | nih.gov |
| Retrospective Study | Advanced EGFR-positive NSCLC | PFS | 9.9 | nih.gov |
| ICOMPARE (Phase II) | Adjuvant, Stage II-IIIA | DFS | 48.9 (2-yr course) vs 32.9 (1-yr course) | firstwordpharma.com |
| ICTAN (Phase III) | Adjuvant, Stage II-IIIA | DFS | Significantly improved vs observation | ascopubs.org |
In specific patient populations, OS outcomes have been promising. A retrospective study of 35 patients with EGFR-sensitive mutations reported a median OS of 21.0 months. nih.gov The CHALLENGE trial for treatment-naive patients with plasma EGFR variants found a median OS of 23.2 months. nih.gov In the adjuvant setting, the ICOMPARE study showed a significant OS benefit for a 2-year treatment duration over a 1-year duration, with a median OS of 75.8 months in the 2-year group. firstwordpharma.com The ICTAN trial also demonstrated that 6 months of adjuvant this compound significantly improved OS compared with observation in patients with resected EGFR-mutated stage II-IIIA NSCLC. ascopubs.org
| Trial/Study | Setting | Median OS (months) | Citation(s) |
|---|---|---|---|
| Meta-Analysis (5 studies) | Advanced NSCLC | 14.98 | nih.gov |
| ICOGEN (Phase III) | Previously treated advanced NSCLC | 13.3 | nih.gov |
| Retrospective Study | Advanced NSCLC (EGFR-sensitive mutation) | 21.0 | nih.gov |
| CHALLENGE (Phase II) | Treatment-naive, plasma EGFR variant-positive | 23.2 | nih.gov |
| ICOMPARE (Phase II) | Adjuvant, Stage II-IIIA | 75.8 (2-yr course) | firstwordpharma.com |
| ICTAN (Phase III) | Adjuvant, Stage II-IIIA | Significantly improved vs observation | ascopubs.org |
Comparative Studies with Other EGFR-TKIs
To position this compound within the therapeutic landscape, several studies have compared it directly with other first-generation EGFR-TKIs, primarily gefitinib and erlotinib (B232). These studies have generally focused on demonstrating non-inferiority in terms of efficacy. nih.govnih.govnih.gov
The landmark ICOGEN study was a randomized, double-blind, Phase III non-inferiority trial designed to compare this compound with gefitinib in patients with advanced NSCLC who had previously received chemotherapy. nih.govnih.gov The trial successfully met its primary endpoint, establishing that this compound was non-inferior to gefitinib in terms of progression-free survival. nih.gov The median PFS was 4.6 months for this compound versus 3.4 months for gefitinib. nih.gov The study also found that other efficacy measures, such as ORR and DCR, were comparable between the two drugs. ascopubs.org
A large, real-world retrospective study compared the effectiveness of this compound, gefitinib, and erlotinib as adjuvant therapy for patients with resected EGFR-mutated NSCLC. nih.gov The results showed that the three first-generation EGFR-TKIs demonstrated comparable clinical effectiveness, with no significant difference in disease-free survival among the treatment groups. nih.govamegroups.org A network meta-analysis also concluded that there were no significant differences in ORR or DCR between gefitinib, erlotinib, and this compound. nih.gov Furthermore, a retrospective analysis of patients with brain metastases from EGFR-mutated NSCLC found that this compound and gefitinib had similar efficacy. nih.govtargetedonc.com
Differential Efficacy in Brain Metastases
The efficacy of this compound in treating brain metastases, a common complication of non-small cell lung cancer (NSCLC), has been a significant area of clinical investigation. Research has focused on comparing this compound with standard treatments and its efficacy when combined with radiotherapy.
A pivotal phase 3, multicenter, randomized controlled trial known as the BRAIN study, compared this compound monotherapy against whole-brain irradiation (WBI) with or without chemotherapy in patients with EGFR-mutant NSCLC and at least three brain metastases. nih.gov The study's primary endpoint was intracranial progression-free survival (PFS). The results demonstrated a significant advantage for the this compound group, with a median intracranial PFS of 10.0 months, compared to 4.8 months for the WBI group. nih.gov This indicated a 44% reduction in the risk of intracranial disease progression or death with this compound treatment. nih.gov The findings from this trial suggest that this compound may be a more effective first-line therapeutic option for this specific patient population over WBI. nih.gov
Table 1: Key Efficacy Outcomes from the BRAIN Trial
| Efficacy Endpoint | This compound Group | Whole-Brain Irradiation (WBI) Group | Hazard Ratio (HR) | p-value |
|---|---|---|---|---|
| Median Intracranial Progression-Free Survival (PFS) | 10.0 months | 4.8 months | 0.56 | 0.014 |
Further investigations have explored the combination of this compound with radiotherapy. A meta-analysis of 10 clinical studies involving 717 patients compared the efficacy of this compound combined with radiotherapy versus radiotherapy alone for brain metastases in NSCLC. nih.gov The analysis revealed that the combination therapy significantly improved the objective response rate (ORR) and disease control rate (DCR) compared to radiotherapy alone. nih.gov Moreover, the progression-free survival was significantly longer in patients receiving the combination treatment. nih.gov
These studies collectively indicate that this compound demonstrates significant efficacy in managing brain metastases from EGFR-mutant NSCLC, particularly as a first-line treatment and in combination with radiotherapy. nih.govnih.gov
Post-Marketing Surveillance and Phase IV Studies
Following its approval, the efficacy and safety of this compound in a broader patient population have been evaluated through post-marketing surveillance and phase IV clinical trials, often referred to as real-world studies. These studies provide valuable insights into the performance of the drug in routine clinical practice.
Crucially, in the subgroup of 665 patients with known EGFR mutations, the efficacy was substantially higher, with an ORR of 49.2% and a DCR of 92.3%. nih.govnih.gov These real-world data confirmed the favorable efficacy of this compound that had been observed in the pivotal phase 3 ICOGEN trial. nih.gov The ICOGEN trial itself had established the non-inferiority of this compound to gefitinib in terms of progression-free survival. nih.govdovepress.com
Table 2: Efficacy of this compound in a Phase IV Study
| Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
|---|---|---|
| Overall Population (n=5549) | 30.0% | 80.6% |
| EGFR-Mutated Subgroup (n=665) | 49.2% | 92.3% |
Another retrospective, real-world study focused on the long-term use of this compound in 1,321 NSCLC patients. nih.gov In this cohort, where EGFR mutation status was known for 429 patients, the most common mutations were Exon 21 L858R (51.2%) and exon 19 deletions (47.3%). nih.gov This study primarily focused on long-term safety but also provided a snapshot of the patient characteristics receiving this compound in a real-world setting.
The CONVINCE trial, a phase III study, also contributed to the understanding of this compound's efficacy, showing an ORR of 64.8% in treatment-naive patients with NSCLC harboring EGFR variants identified from tissue-based testing. nih.gov A subsequent phase II trial evaluating this compound in patients diagnosed via circulating tumor DNA (ctDNA) testing reported an ORR of 52.6%. nih.gov
These post-marketing and phase IV studies confirm that this compound is an effective treatment for advanced NSCLC in a real-world setting, with particularly pronounced efficacy in patients with activating EGFR mutations. nih.govnih.gov
Pharmacodynamics of Icotinib
Target Engagement and Kinase Inhibition Profiles
Icotinib demonstrates high selectivity and potent inhibitory activity against the epidermal growth factor receptor (EGFR). nih.govmedchemexpress.com It binds to the ATP binding site of EGFR, which obstructs the signal transduction cascade responsible for initiating mitosis. wikipedia.orgresearchgate.net This inhibitory action is effective against both wild-type EGFR and various mutant forms. medchemexpress.com
In vitro studies have quantified the inhibitory potency of this compound. It inhibits EGFR activity in a dose-dependent manner with an IC50 value of 5 nM, achieving complete inhibition at a concentration of 62.5 nM. drugbank.com When tested against a panel of 88 different kinases, this compound's inhibitory activity was found to be meaningful only against EGFR and its mutants, underscoring its high selectivity. medchemexpress.com It effectively inhibits EGFR-mediated intracellular tyrosine phosphorylation in human epidermoid carcinoma A431 cells with an IC50 of 45 nM. medchemexpress.com
The inhibitory effects of this compound extend to several clinically relevant EGFR mutations. A study showed that incubation with 0.5 µM of this compound resulted in significant kinase activity inhibition across different EGFR forms. medchemexpress.com
Table 1: Kinase Inhibition Profile of this compound
| Target | Inhibitory Concentration (IC50) | Reference |
|---|---|---|
| EGFR (General) | 5 nM | drugbank.commedchemexpress.com |
| EGFR-mediated intracellular tyrosine phosphorylation (A431 cells) | 45 nM | medchemexpress.com |
| Mutant EGFRL858R | Data not specified | medchemexpress.com |
| Mutant EGFRL858R/T790M | Data not specified | medchemexpress.com |
| Mutant EGFRT790M | Data not specified | medchemexpress.com |
| Mutant EGFRL861Q | Data not specified | medchemexpress.com |
Effects on Cellular Signaling Pathway Activation
By inhibiting EGFR, this compound effectively disrupts the downstream signaling pathways that drive malignant cell growth. researchgate.net The EGFR signaling network includes critical pathways such as the RAS/MAPK and PI3K/AKT pathways, which regulate cell proliferation and survival. nih.govyoutube.com Inhibition of EGFR phosphorylation by this compound leads to the downregulation of these key cascades. researchgate.netnih.gov
Research has consistently shown that this compound treatment leads to a reduction in the phosphorylation of EGFR and key downstream effector proteins, including AKT and ERK. researchgate.net In human epidermoid carcinoma A431 cells, this compound blocks EGFR-mediated intracellular tyrosine phosphorylation in a dose-dependent manner. drugbank.com
Studies using non-small-cell lung cancer (NSCLC) cell lines with EGFR mutations have provided further detail. In HCC827 cells, which harbor an EGFR exon 19 deletion, treatment with this compound at concentrations from 0.01 to 1 µmol/L resulted in a dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK. researchgate.netnih.gov Similarly, in PC9 cells, this compound treatment significantly reduced the phosphorylation of EGFR, AKT, and ERK. researchgate.net This demonstrates that this compound's blockade of the primary target, EGFR, translates into the functional inhibition of its principal downstream pro-survival signaling pathways. researchgate.netnih.gov
Table 2: Effect of this compound on Protein Phosphorylation in EGFR-Mutant NSCLC Cell Lines
| Cell Line | Protein | Effect of this compound Treatment | Reference |
|---|---|---|---|
| HCC827 | p-EGFR | Significantly reduced (dose-dependent) | researchgate.netresearchgate.netnih.gov |
| p-AKT | Significantly reduced (dose-dependent) | researchgate.netresearchgate.netnih.gov | |
| p-ERK | Significantly reduced (dose-dependent) | researchgate.netresearchgate.netnih.gov | |
| PC9 | p-EGFR | Significantly reduced (dose-dependent) | researchgate.net |
| p-AKT | Significantly reduced (dose-dependent) | researchgate.net | |
| p-ERK | Significantly reduced (dose-dependent) | researchgate.net |
p-EGFR: Phosphorylated Epidermal Growth Factor Receptor; p-AKT: Phosphorylated Protein Kinase B; p-ERK: Phosphorylated Extracellular Signal-regulated Kinase.
Relationship Between Pharmacodynamic Markers and Clinical Outcomes
The clinical efficacy of this compound is strongly linked to the presence of activating EGFR mutations, which serve as a key pharmacodynamic and predictive biomarker. nih.gov Clinical trials have demonstrated that patients with advanced NSCLC harboring EGFR mutations experience significantly improved clinical outcomes when treated with this compound. nih.govnih.gov
Furthermore, dynamic changes in ctDNA can also correlate with treatment outcomes. One study noted that among patients with detectable EGFR-mutated ctDNA at baseline, 45.9% had their ctDNA become undetectable within four weeks of starting this compound treatment, suggesting an on-target pharmacodynamic effect that can be monitored in real-time. researchgate.net In patients with unknown EGFR mutation status, this compound still demonstrated clinical benefits, with one study reporting a DCR of 75.0% and a median PFS of 11.0 months in patients who had failed second-line chemotherapy. nih.gov
Mechanisms of Resistance to Icotinib
Primary Resistance Mechanisms
Primary resistance to icotinib is not caused by a single molecular event but rather a complex interplay of various genetic alterations that are present before the start of treatment. nih.gov These can include uncommon EGFR mutations that are inherently less sensitive to the drug, or the co-occurrence of other genetic aberrations that activate bypass signaling cascades. researchgate.net
While this compound is effective against tumors with common activating EGFR mutations (such as exon 19 deletions and the L858R point mutation), the presence of other, less common de novo (pre-existing) EGFR mutations can confer primary resistance. mdpi.comnih.gov The T790M mutation in exon 20, widely known as a mechanism of acquired resistance, can also be present de novo and is significantly related to primary resistance to first-generation TKIs. researchgate.netnih.gov
In a multi-center study of non-small cell lung cancer (NSCLC) patients with uncommon EGFR mutations who exhibited primary resistance to this compound, several de novo mutations were identified. Before treatment, the most common mutations in this resistant cohort included S768I (52.4% of patients), L861Q (23.8%), G719X (14.3%), and exon 20 insertions (14.3%). researchgate.net These mutations, either alone or in combination, can alter the kinase domain's conformation, reducing the binding affinity and efficacy of this compound. mdpi.com
A principal mechanism of primary resistance is the activation of bypass signaling pathways through concurrent genetic alterations. nih.gov These pathways can sustain tumor cell proliferation and survival even when EGFR is effectively inhibited by this compound. Several key co-existing aberrations have been identified in patients with primary resistance. nih.govasco.org
Mutations in the extracellular domain (ECD) of the EGFR protein can interfere with its normal function and contribute to intrinsic resistance to TKIs. researchgate.net In a study analyzing patients with primary resistance to this compound, mutations in the EGFR ECD were found in a significant portion of the cohort, highlighting this as a potential resistance mechanism. researchgate.netasco.org
The protein B-cell lymphoma 2-like 11 (BCL2L11), commonly known as BIM, is a pro-apoptotic member of the BCL-2 family that is crucial for mediating TKI-induced cancer cell death. nih.govplos.org A germline deletion polymorphism in the BCL2L11 gene can lead to an isoform of BIM that lacks the pro-apoptotic domain. nih.gov This loss of function prevents the cell from undergoing apoptosis in response to EGFR inhibition, thereby conferring intrinsic resistance. nih.govnih.gov Studies have identified this BIM deletion as a mechanism of primary resistance in patients treated with this compound. nih.govasco.org
Amplification of the MET proto-oncogene is a well-established bypass pathway that can cause resistance to EGFR TKIs. mdpi.com Increased MET signaling can activate downstream pathways, such as the PI3K/AKT pathway, independently of EGFR, thus rendering EGFR inhibition ineffective. mdpi.comnih.gov De novo MET amplification can be a cause of intrinsic resistance to first-generation EGFR TKIs like this compound. nih.gov In one study, a patient with both an EGFR mutation and de novo MET amplification showed disease progression on this compound but responded to the MET inhibitor crizotinib. nih.gov
ERBB2 (also known as HER2) is a gene that encodes for a receptor tyrosine kinase in the same family as EGFR. nih.gov Amplification of the ERBB2 gene can lead to overexpression of the HER2 protein, which can activate downstream signaling pathways and drive tumor growth, creating a bypass mechanism for resistance to EGFR inhibitors. nih.govhematologyandoncology.net De novoERBB2 amplification has been documented as a cause of intrinsic resistance in TKI-naïve patients with EGFR mutations. nih.gov
Research Data on Primary this compound Resistance Mechanisms
A multi-center study on Chinese patients with NSCLC and uncommon EGFR mutations identified the frequency of several concurrent genetic alterations in a cohort of 21 patients who displayed primary resistance to this compound. researchgate.netasco.org
| Resistance Mechanism | Gene/Alteration | Frequency in Primary Resistance Cohort (n=21) | Reference |
|---|---|---|---|
| EGFR Extracellular Domain Mutation | EGFR | 28.57% (6/21) | researchgate.netasco.org |
| BIM Deletion/Loss | BCL2L11 | 23.81% (5/21) | researchgate.netasco.org |
| MET Amplification | MET | 14.29% (3/21) | researchgate.netasco.org |
| ERBB2 Amplification | ERBB2 | 4.76% (1/21) | researchgate.netasco.org |
Concurrent Gene Aberrations and Bypass Pathway Activation
MYC Amplification
MYC, a potent oncogene, is implicated in various cellular processes, including proliferation and transcription. Its amplification has been identified as a mechanism of resistance to targeted therapies. In the context of this compound, MYC amplification is considered a potential contributor to primary resistance in non-small cell lung cancer (NSCLC) patients with uncommon EGFR mutations. nih.govnih.govresearchgate.net While direct studies on this compound are emerging, research on other TKIs provides mechanistic insights. For instance, in ALK-rearranged NSCLC, MYC amplification has been linked to primary resistance to crizotinib. unibo.itresearchgate.net Overexpression of MYC can lead to reduced sensitivity to ALK inhibitors, a finding confirmed in vitro where MYC-overexpressing cells showed increased resistance. unibo.itresearchgate.net This resistance may be mediated by the upregulation of cell cycle proteins like cyclin D and E. unibo.it Similarly, in EGFR-mutant NSCLC, elevated c-Myc levels are observed in cells with acquired resistance to the third-generation TKI, osimertinib (B560133). nih.gov These findings suggest that MYC amplification can drive TKI resistance by promoting oncogenic signaling pathways that are independent of or downstream from the targeted receptor, thereby bypassing the inhibitory effect of the drug.
A multi-center study investigating primary resistance to this compound in patients with uncommon EGFR mutations identified MYC amplification in a subset of resistant cases. nih.govnih.govresearchgate.net
Table 1: Genetic Alterations in Patients with Primary this compound Resistance
| Genetic Alteration | Frequency in Primary Resistance Cohort (n=21) | Potential Implication |
|---|---|---|
| MYC amplification | 4.76% (1/21) | Contributes to primary resistance mechanisms. nih.govresearchgate.net |
| PIK3CA mutation | 4.76% (1/21) | Activation of the PI3K-AKT-mTOR pathway. nih.govresearchgate.net |
| PTEN mutation | 4.76% (1/21) | Activation of the PI3K-AKT-mTOR pathway. nih.govresearchgate.net |
This table presents data from a study on patients with uncommon EGFR mutations who exhibited primary resistance to this compound. nih.govresearchgate.net
PIK3CA Mutation
The PI3K-AKT-mTOR pathway is a crucial downstream signaling cascade of EGFR. Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, can lead to constitutive activation of this pathway. nih.gov This activation allows cancer cells to survive and proliferate independently of EGFR signaling, thereby conferring resistance to EGFR inhibitors like this compound. nih.govnih.gov Activating mutations in PIK3CA are recognized as a mechanism of both primary and acquired resistance to EGFR-TKIs. researchgate.net In a study analyzing patients with primary resistance to this compound, a PIK3CA mutation was found in one patient (4.76%), highlighting its role in the intrinsic resistance landscape. nih.govresearchgate.net The presence of such a mutation essentially provides an escape route for the cancer cell, rendering the blockade of EGFR by this compound ineffective.
PTEN Deletion/Mutation
Phosphatase and tensin homolog (PTEN) is a tumor suppressor gene that negatively regulates the PI3K-AKT-mTOR pathway. nih.gov Loss of PTEN function, through either deletion or mutation, leads to the hyperactivation of this pathway, similar to the effect of a PIK3CA mutation. nih.gov This sustained signaling promotes cell survival and can decrease sensitivity to EGFR-TKIs. nih.gov Research has shown that reduced PTEN expression is associated with decreased sensitivity of the HCC827 lung cancer cell line to this compound. nih.gov The loss of PTEN has been demonstrated to uncouple mutant EGFR from its downstream signaling, contributing to resistance against first-generation TKIs. elsevierpure.com In the cohort of patients with primary this compound resistance, a PTEN mutation was identified in one individual (4.76%), underscoring its clinical relevance as a resistance mechanism. nih.govresearchgate.net
IGF1R Pathway
The insulin-like growth factor 1 receptor (IGF1R) pathway is another signaling route that can contribute to TKI resistance. Activation of this pathway can mediate resistance to EGFR inhibitors by reactivating the PI3K/AKT signaling cascade, a critical driver of cell survival. jci.orgnih.gov Studies have shown that the loss of IGF-binding proteins can lead to acquired resistance to EGFR TKIs. jci.org In glioblastoma, the activation of the InsR/IGF1R pathway was found to confer resistance to EGFR inhibitors, and co-inhibition of both EGFR and InsR/IGF1R pathways led to enhanced cell death. nih.gov While not as commonly cited as other mechanisms for this compound specifically, the activation of the IGF1R pathway is a recognized resistance mechanism for EGFR classical mutations and represents a plausible bypass track that could diminish the efficacy of this compound. researchgate.net
Acquired Resistance Mechanisms
Acquired resistance emerges in tumors that initially respond to therapy but subsequently develop mechanisms to evade the drug's effects.
Secondary EGFR Mutations
The most prevalent mechanism of acquired resistance to first-generation EGFR-TKIs, including this compound, is the development of a secondary mutation in the EGFR gene itself. researchgate.net
T790M Mutation : The most common secondary mutation is the T790M substitution in exon 20 of the EGFR gene. researchgate.netnih.gov This "gatekeeper" mutation occurs in 50-60% of cases of acquired resistance to first- and second-generation TKIs. researchgate.net The T790M mutation increases the affinity of the EGFR kinase domain for ATP, which reduces the binding efficacy of reversible inhibitors like this compound. spandidos-publications.com Third-generation TKIs, such as osimertinib, were specifically designed to overcome T790M-mediated resistance. amegroups.org
Other EGFR Mutations : Less common secondary mutations can also arise. The C797S mutation, for example, is a primary mechanism of resistance to third-generation TKIs but can be relevant in the sequential treatment landscape. spandidos-publications.comnih.gov In one reported case, a patient who developed a C797S mutation after osimertinib treatment showed a response to this compound, suggesting that sensitivity to first-generation TKIs can be restored in certain mutational contexts. nih.gov Other rare mutations like L718Q, L792H, and G724S have also been identified after TKI therapy. spandidos-publications.com
Histologic Transformation
A significant mechanism of acquired resistance to EGFR TKIs, including this compound, is histologic transformation, where the tumor changes its cellular and tissue structure. This can involve the conversion of NSCLC into other histological subtypes that are less dependent on EGFR signaling for their growth and survival.
Small Cell Lung Cancer (SCLC) Transformation
One of the well-documented forms of histologic transformation is the conversion of lung adenocarcinoma to small cell lung cancer (SCLC). nih.govspandidos-publications.comspandidos-publications.comnih.gov This transformation is observed in a subset of patients who develop resistance to EGFR TKIs. ilcn.org Case studies have reported patients with EGFR-mutant lung adenocarcinoma who, after treatment with this compound, were found to have tumors with a neuroendocrine morphology characteristic of SCLC upon re-biopsy. nih.govspandidos-publications.comspandidos-publications.comnih.gov This transformation is often accompanied by an elevation in neuroendocrine markers such as neuron-specific enolase (NSE). nih.govspandidos-publications.comnih.gov
The molecular underpinnings of this transformation are complex and involve genetic alterations that lead to a neuroendocrine phenotype. Key molecular events associated with SCLC transformation include the loss of the retinoblastoma (RB1) tumor suppressor gene and mutations in the TP53 gene. nih.govspandidos-publications.com In some cases, additional mutations, such as in the PIK3CA gene, have also been identified following this compound resistance and SCLC transformation. nih.govspandidos-publications.com Tumors that undergo this transformation often retain the original EGFR mutation but become sensitive to standard SCLC chemotherapy regimens, such as a combination of etoposide (B1684455) and a platinum-based agent. nih.govspandidos-publications.comnih.gov This underscores the importance of re-biopsy in patients with acquired resistance to EGFR TKIs to guide subsequent treatment decisions. nih.govspandidos-publications.comspandidos-publications.comnih.gov
Table 1: Genetic Alterations in SCLC Transformation Post-Icotinib
| Gene | Alteration | Role in Transformation | Reference |
| RB1 | Loss of function | A key driver of SCLC phenotype. nih.govspandidos-publications.com | nih.govspandidos-publications.com |
| TP53 | Mutation | Cooperates with RB1 loss to promote neuroendocrine differentiation. spandidos-publications.com | spandidos-publications.com |
| PIK3CA | Mutation | May contribute to the transformed phenotype and resistance. nih.govspandidos-publications.com | nih.govspandidos-publications.com |
Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire mesenchymal properties, including increased motility and invasiveness. amegroups.orgmdpi.com EMT is increasingly recognized as a mechanism of resistance to various cancer therapies, including EGFR TKIs. amegroups.orgnih.govmednexus.org During EMT, there is a downregulation of epithelial markers, most notably E-cadherin, and an upregulation of mesenchymal markers like N-cadherin, Vimentin, and fibronectin. mdpi.com
While some studies suggest that this compound can inhibit EMT in certain cancer cell lines nih.gov, the process of EMT itself can lead to resistance to EGFR inhibitors. The transition to a mesenchymal phenotype can activate alternative signaling pathways that bypass the need for EGFR signaling, thereby rendering the cells resistant to drugs like this compound. For example, the activation of the AXL receptor tyrosine kinase is a known driver of EMT and has been implicated in resistance to EGFR-targeted therapies. mednexus.org Although direct evidence linking this compound-induced resistance specifically to EMT is still emerging, the broader role of EMT in EGFR TKI resistance suggests it is a plausible mechanism. amegroups.orgmednexus.org
Table 2: Key Molecular Markers in Epithelial-Mesenchymal Transition
| Marker | Change in Expression | Cellular Function | Reference |
| E-cadherin | Decreased | Cell-cell adhesion (epithelial marker). mdpi.com | mdpi.com |
| N-cadherin | Increased | Cell-cell adhesion (mesenchymal marker). mdpi.com | mdpi.com |
| Vimentin | Increased | Intermediate filament protein (mesenchymal marker). mdpi.com | mdpi.com |
| Fibronectin | Increased | Extracellular matrix protein (mesenchymal marker). mdpi.com | mdpi.com |
Squamous Cell Carcinoma Conversion
Another form of histologic transformation leading to acquired resistance to EGFR TKIs is the conversion of lung adenocarcinoma to squamous cell carcinoma. nih.gov This is a less common mechanism of resistance compared to SCLC transformation. A case has been reported where a patient with lung adenocarcinoma harboring an EGFR mutation initially responded to this compound but later developed progressive disease. nih.gov A subsequent biopsy revealed a transformation to squamous cell carcinoma, which was the cause of the acquired resistance. nih.gov
A review of the literature has identified other similar cases of transformation from adenocarcinoma to squamous cell carcinoma following treatment with EGFR TKIs. nih.gov The mean time to this transformation was approximately 12.2 months. nih.gov In many of these cases, the original EGFR mutation was still present in the squamous cell carcinoma, indicating a clonal evolution of the tumor under the selective pressure of the TKI. nih.gov The precise molecular mechanisms driving this specific histologic change are not yet fully understood, but it highlights the plasticity of lung cancer cells and the importance of histologic reassessment upon disease progression. nih.gov
ATP-Binding Cassette Transporter Efflux (ABCG2-mediated Multidrug Resistance)
The ATP-binding cassette (ABC) transporters are a family of membrane proteins that play a crucial role in transporting various molecules, including drugs, across cell membranes. oaepublish.comoaepublish.com One member of this family, ABCG2 (also known as breast cancer resistance protein or BCRP), is a well-established mediator of multidrug resistance (MDR) in cancer. oaepublish.comoaepublish.com Overexpression of ABCG2 in cancer cells can lead to the active efflux of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy. nih.govnih.govuni.lu
Interestingly, while ABCG2 is a known resistance mechanism for many drugs, some EGFR TKIs have been shown to interact with this transporter. Studies have indicated that this compound can act as an inhibitor of ABCG2. nih.govnih.gov It has been demonstrated that this compound can reverse ABCG2-mediated MDR by blocking the transporter's drug efflux function. nih.govnih.gov this compound achieves this by interacting with the drug-binding site of ABCG2 and stimulating its ATPase activity in a concentration-dependent manner. nih.govnih.gov This inhibitory effect of this compound on ABCG2 has been shown to increase the intracellular accumulation of other chemotherapy drugs, such as topotecan, and enhance their anti-cancer activity in preclinical models. nih.govnih.gov
However, the dual role of this compound as both a therapeutic agent and a modulator of ABCG2 suggests a complex interplay. While this compound can inhibit ABCG2, it is also plausible that in certain contexts, upregulation of ABCG2 could contribute to reduced intracellular levels of this compound itself, thereby constituting a resistance mechanism. Further research is needed to fully elucidate the clinical relevance of ABCG2 expression in the context of acquired resistance to this compound.
Impairment of EGFR-TKI-Mediated Apoptosis Pathway
The induction of apoptosis, or programmed cell death, is a primary mechanism through which EGFR-TKIs eliminate cancer cells. cncb.ac.cnnih.gov Resistance to this compound can arise when the signaling pathways that trigger apoptosis are disrupted, allowing cancer cells to survive despite EGFR inhibition.
The intricate balance between pro-apoptotic and anti-apoptotic proteins, particularly within the B-cell lymphoma 2 (Bcl-2) family, is central to this process. youtube.comyoutube.com Anti-apoptotic members, such as Bcl-2 and Bcl-xL, function to prevent apoptosis. youtube.comnih.gov Research has shown that the upregulation of these anti-apoptotic proteins is a key factor in the development of resistance to EGFR-TKIs. nih.govnih.gov By overexpressing proteins like Bcl-2 and Bcl-xL, cancer cells can effectively neutralize the death signals initiated by this compound treatment. nih.govnih.gov
Conversely, the loss of function of pro-apoptotic proteins can also confer resistance. The BCL2L11 gene encodes a pro-apoptotic protein known as Bim. Deletion polymorphisms in this gene can diminish the efficacy of EGFR-TKI therapy by impairing the cell's ability to undergo apoptosis. nih.govresearchgate.net Studies have identified BCL2L11 loss as a potential mechanism of primary resistance to this compound. nih.govnih.gov
Furthermore, the activation of alternative survival signaling routes, known as bypass pathways, can circumvent the effects of EGFR blockade and prevent apoptosis. The PI3K/AKT/mTOR pathway is a notable example. Mutations in components of this pathway, such as PIK3CA and PTEN, can lead to its constitutive activation, thereby promoting cell survival and contributing to this compound resistance. researchgate.netnih.govnih.gov
Table 1: Proteins Involved in Apoptosis and this compound Resistance
| Protein Family | Protein Name | Function in Apoptosis | Role in this compound Resistance |
| Bcl-2 Family (Anti-Apoptotic) | Bcl-2, Bcl-xL | Inhibit apoptosis | Upregulation leads to resistance by preventing cell death. nih.govnih.gov |
| Bcl-2 Family (Pro-Apoptotic) | Bim (encoded by BCL2L11) | Promote apoptosis | Loss-of-function deletions contribute to resistance. researchgate.netnih.gov |
| Bypass Survival Pathways | PI3K, AKT, mTOR | Promote cell survival | Activating mutations can bypass EGFR inhibition and prevent apoptosis. researchgate.netnih.gov |
Heterogeneity of Resistance Mechanisms in Different Lesions
A significant clinical challenge is the emergence of different resistance mechanisms in separate metastatic lesions within the same patient, a phenomenon known as intra-patient heterogeneity. frontiersin.orgnih.gov This occurs because tumors are often composed of diverse cell populations with different genetic makeups. youtube.com Under the selective pressure of this compound therapy, different resistant subclones can proliferate at various metastatic sites. frontiersin.orgnih.gov
For example, after treatment with a first-generation EGFR-TKI like this compound, the most common resistance mechanism is the acquisition of a secondary mutation in the EGFR gene, known as T790M. nih.govmdpi.com However, other mechanisms, such as the amplification of the MET proto-oncogene, can also drive resistance by activating a bypass signaling pathway. nih.govmdpi.com
Crucially, these mechanisms are not mutually exclusive and can appear in a discordant manner across different tumor sites. frontiersin.org A re-biopsy of a progressing lung lesion might reveal the T790M mutation, while analysis of a pleural effusion in the same patient could show a different alteration, such as an ALK gene fusion, as the driver of resistance. frontiersin.org Similarly, studies have shown that MET amplification can occur both with and without the T790M mutation in different resistant tumors. nih.govnih.govjohnshopkins.edu
This heterogeneity has been documented in patients treated with this compound, where molecular analysis of different lesions at the time of progression revealed distinct resistance profiles. frontiersin.org One lesion might be driven by the EGFR T790M mutation, while another is mediated by a LCLAT1-ALK fusion, highlighting the complexity of acquired resistance. frontiersin.orgnih.gov This discordance underscores the critical need for re-biopsy of progressing lesions or the use of liquid biopsies to understand the full spectrum of resistance mechanisms at play, which is essential for guiding subsequent treatment decisions. frontiersin.orgnih.gov
Table 2: Examples of Heterogeneous Resistance in NSCLC Patients Post-Icotinib
| Case Description | Lesion 1 Site | Lesion 1 Resistance Mechanism | Lesion 2 Site | Lesion 2 Resistance Mechanism | Reference |
| Patient with acquired resistance to first-line this compound. | Left Pleural Effusion | LCLAT1-ALK Fusion | Right Lung Lesion | EGFR T790M Mutation | frontiersin.org |
Icotinib in Combination Therapeutic Strategies
Rationale for Combination Therapy
The primary rationale for employing Icotinib in combination therapies is to overcome both primary and acquired resistance to EGFR-TKIs. nih.govnih.gov Tumors can evade the effects of single-agent therapy through various mechanisms, including the activation of alternative signaling pathways. nih.govamegroups.org Combining this compound with agents that target these bypass pathways offers a strategy to create a more comprehensive and durable blockade of tumor growth. nih.govdovepress.com For instance, the dual blockade of both EGFR and other critical pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway, is hypothesized to produce additive or even synergistic anticancer effects. nih.govnih.gov This is because the EGFR and VEGFR pathways share common downstream signaling molecules, including those in the PI3K and MAPK pathways. nih.gov Activation of EGFR can increase the production of VEGF, and conversely, blocking EGFR can inhibit its secretion. nih.gov Therefore, simultaneously inhibiting both targets has the potential to overcome resistance to monotherapy. nih.govnih.gov
Furthermore, combining this compound with traditional chemotherapy aims to improve therapeutic efficacy. nih.govdovepress.com Preclinical studies suggest that the sequence of administration is crucial, as an improper schedule can lead to antagonistic effects, while an optimized sequence can result in synergistic cytotoxicity. spandidos-publications.comnih.gov The development of next-generation inhibitors and combination strategies is a continuous effort to address the evolution of resistance mechanisms under the selective pressure of TKIs. amegroups.orgeurekaselect.com
Combination with Chemotherapeutic Agents
The integration of this compound with conventional chemotherapeutic drugs has been investigated to leverage different mechanisms of action against cancer cells. While concurrent administration has sometimes yielded negative interactions, sequential strategies have shown promise in preclinical models. spandidos-publications.comnih.gov
In vitro studies have demonstrated that the effectiveness of combining this compound with chemotherapeutic agents like cisplatin (B142131) and paclitaxel (B517696) is highly dependent on the sequence of administration. spandidos-publications.comnih.gov A synergistic antiproliferative effect was observed in non-small cell lung cancer (NSCLC) cell lines (HCC827, H1975, and H1299) when cisplatin was followed by this compound. spandidos-publications.com Similarly, a sequence of paclitaxel followed by this compound showed synergistic effects in the HCC827 and H1975 cell lines. spandidos-publications.com
Notably, the treatment schedule of cisplatin plus paclitaxel followed by this compound was found to be superior to other sequences in inhibiting proliferation across multiple NSCLC cell lines, including HCC827, H1975, H1299, and A549. spandidos-publications.comnih.gov This superior antiproliferative effect was not directly correlated with the cells' EGFR mutation status or the baseline expression levels of EGFR and its downstream signaling molecules. spandidos-publications.comnih.gov
| Cell Line | EGFR Status | Chemotherapy Agent(s) | Most Effective Sequence | Observed Effect |
|---|---|---|---|---|
| HCC827 | Exon 19 Deletion | Cisplatin; Paclitaxel | Chemotherapy followed by this compound | Synergistic |
| H1975 | L858R & T790M Mutation | Cisplatin; Paclitaxel | Chemotherapy followed by this compound | Synergistic |
| H1299 | Wild-Type | Cisplatin | Cisplatin followed by this compound | Synergistic |
| A549 | Wild-Type | Cisplatin + Paclitaxel | Chemotherapy followed by this compound | Superior Antiproliferation |
The combination of this compound with chemotherapeutic agents significantly impacts fundamental cellular processes that govern tumor growth. Studies have shown that a regimen of cisplatin and/or paclitaxel followed by this compound induces greater apoptosis (programmed cell death) and G0/G1 phase cell cycle arrest compared to single-agent treatments or other sequences. spandidos-publications.comnih.gov In cervical cancer (CC) cells, combining this compound with either cisplatin or radiation led to a significant increase in apoptosis compared to monotherapy. dovepress.com For instance, in Hela S3 cells, the apoptotic rate increased from 23.86% with cisplatin alone to 38.70% with this compound pretreatment. dovepress.com
This combination also affects cell cycle distribution. This compound pretreatment was found to prolong radiation-induced G2/M phase arrest and cisplatin-induced S phase arrest, thereby inhibiting cell proliferation and enhancing the efficacy of the subsequent treatment. dovepress.com In biliary tract cancer (BTC) cells, combining this compound and the PARP inhibitor fluzoparib (B607573) with radiation also significantly increased apoptosis and induced S phase blockade. tandfonline.com
The synergistic effects of this compound and chemotherapy are linked to their ability to modulate the EGFR signaling pathway. Research indicates that certain chemotherapeutic agents can influence EGFR activity; for example, cisplatin and paclitaxel were found to increase the phosphorylation of EGFR in the HCC827 cell line. spandidos-publications.comnih.gov
When used in a sequential combination, such as cisplatin/paclitaxel followed by this compound, the regimen influenced the expression of phosphorylated EGFR (p-EGFR) and phosphorylated AKT (p-AKT), a key downstream effector in the PI3K/AKT pathway. spandidos-publications.comnih.gov However, the expression of p-ERK1/2, part of the parallel MAPK/ERK pathway, remained unchanged in this specific study. spandidos-publications.comnih.gov In other models, such as cervical cancer cells, this compound in combination with cisplatin or radiation was shown to suppress the activation of the EGFR signaling pathway, contributing to its sensitizing effect. dovepress.comnih.gov Similarly, combining this compound with berberine (B55584) in EGFR-resistant NSCLC cells led to the inhibition of EGFR protein expression and activity through a process of autophagic degradation. nih.govproquest.comresearchgate.net
This compound has been shown to act as a potent chemo- and radiosensitizer, enhancing the efficacy of standard cancer treatments. nih.gov In cervical cancer cell lines, this compound hydrochloride significantly inhibited cell proliferation and enhanced apoptosis when combined with cisplatin or radiation. dovepress.comnih.gov The underlying mechanism for this sensitization involves the suppression of the EGFR signaling pathway and the attenuation of DNA damage repair processes. dovepress.comnih.gov Specifically, this compound was found to impair the function of the homologous recombination protein RAD51, which is critical for repairing DNA double-strand breaks induced by chemotherapy and radiotherapy. tandfonline.comnih.gov This impairment of the DNA damage response makes cancer cells more vulnerable to the cytotoxic effects of these treatments. nih.gov
Combination with Other Targeted Therapies
To counteract resistance and enhance antitumor activity, this compound has been explored in combination with other targeted therapies that inhibit distinct oncogenic pathways. This dual-blockade approach aims to create a more robust and durable therapeutic response.
One notable combination is this compound with Apatinib (B926), a small-molecule TKI that targets VEGFR-2, a key receptor in angiogenesis (the formation of new blood vessels). nih.govnih.gov The co-inhibition of both the EGFR and VEGFR-2 pathways is a rational strategy, as these pathways are both critical for tumor growth and angiogenesis and share downstream signaling cascades. nih.gov This combination has been shown to be an effective therapeutic option for patients with advanced NSCLC who have developed resistance to this compound monotherapy. nih.govnih.govnih.gov Similar synergistic effects have been observed in xenograft models combining this compound with other anti-angiogenic drugs like bevacizumab and recombinant human endostatin (B67465) (rh-endostatin), which resulted in stronger inhibition of tumor growth and angiogenesis compared to single-drug treatments. nih.gov
Another combination involves this compound and Berberine, a natural compound. This pairing has demonstrated a synergistic inhibitory effect on EGFR-resistant NSCLC cells by inducing both autophagic cell death and apoptosis. nih.govproquest.com The mechanism involves the induction of autophagic degradation of EGFR and an increase in intracellular reactive oxygen species (ROS), which contributes to apoptosis and the suppression of cell migration and invasion. nih.govproquest.comresearchgate.net
| Combination Agent | Target | Rationale for Combination | Observed Effect |
|---|---|---|---|
| Apatinib | VEGFR-2 | Dual blockade of EGFR and angiogenesis pathways to overcome resistance. nih.govnih.gov | Efficacious in patients with acquired resistance to this compound. nih.govtmrjournals.com |
| Bevacizumab | VEGF-A | Inhibit tumor growth and angiogenesis. nih.gov | Stronger inhibition of tumor growth in xenograft models than monotherapy. nih.gov |
| rh-endostatin | Angiogenesis Inhibitor | Inhibit tumor growth and angiogenesis. nih.gov | Stronger inhibition of tumor growth in xenograft models than monotherapy. nih.gov |
| Berberine | Multiple (e.g., induces autophagy) | Overcome this compound resistance in EGFR-resistant cells. nih.govproquest.com | Synergistic inhibition via autophagic cell death and apoptosis. nih.govproquest.com |
| Fluzoparib | PARP | Enhance radiosensitivity in biliary tract cancer. tandfonline.com | Increased apoptosis and delayed DNA damage repair with radiation. tandfonline.com |
Overcoming Acquired Resistance
A primary challenge in the use of EGFR-TKIs is the development of acquired resistance, often driven by the EGFR T790M mutation. researchgate.netmdpi.com Combination therapy represents a promising strategy to combat this resistance. researchgate.net
One approach involves combining this compound with other agents to restore sensitivity in resistant cells. For instance, the combination of this compound with wogonin (B1683318), a natural monoflavonoid, has shown synergistic inhibitory effects on the proliferation of T790M-positive lung cancer cells. e-century.usresearchgate.net This combination has been found to be more effective at inhibiting growth compared to either agent used alone. e-century.us
Another strategy involves combining this compound with anti-angiogenic drugs. The combination of this compound with apatinib, a VEGFR-2 TKI, has been explored in patients with acquired resistance to this compound, demonstrating the potential to achieve favorable oncologic outcomes. nih.gov Similarly, combining this compound with bevacizumab or recombinant human endostatin has shown a stronger inhibitory effect on tumor growth in xenograft models than single-drug treatments, partly by further downregulating VEGFA. nih.gov
Furthermore, combining first- and third-generation EGFR-TKIs is a strategy to address complex resistance mutations. In cases where resistance to a third-generation TKI like osimertinib (B560133) develops, a combination with this compound may be beneficial, particularly when specific trans-mutations like T790M and C797S are present. nih.govlafermedestroischenes.be This approach is based on the rationale that the two TKIs can collectively inhibit the activity of the variously mutated EGFR proteins. nih.gov
Induction of Apoptosis and Autophagy
Combination strategies involving this compound often aim to trigger programmed cell death pathways, namely apoptosis and autophagy, to eliminate cancer cells, especially those that have developed resistance.
The combination of this compound and wogonin has been shown to significantly increase the percentage of early apoptotic cells and the cleavage of caspase 3 in T790M-mutated lung cancer cells. e-century.usresearchgate.net Concurrently, this combination induces higher levels of autophagy, as evidenced by an increase in intracellular autophagosomes and the conversion of LC3B-I to LC3B-II. e-century.us Research suggests that the pro-apoptotic effect of the this compound-wogonin combination is activated by this induction of autophagy. e-century.us
Similarly, combining this compound with berberine demonstrates a synergistic inhibitory effect on EGFR-resistant NSCLC cells by inducing both autophagic cell death and apoptosis. researchgate.netproquest.com This combination leads to the autophagic degradation of EGFR, inhibiting its expression and activity. proquest.com The process is mediated by the accumulation of intracellular reactive oxygen species (ROS). proquest.com Another study found that the combination of this compound and BDMC, a curcumin (B1669340) analogue, also enhances the induction of both apoptosis and autophagy to surmount this compound resistance. researchgate.net
Autophagy can also play a role in the development of resistance. The STAT3/FOXM1/ATG7 signaling pathway has been identified as essential for autophagy-dependent resistance to this compound. nih.gov Blocking this pathway can reverse resistance and increase this compound-mediated apoptosis in resistant cells. nih.gov
Table 1: Investigational this compound Combinations and Their Mechanisms
| Combination Agent | Target Cell Line/Model | Key Mechanism of Action | Research Finding | Citation |
| Wogonin | NCI-H1975 (T790M-positive) | Induction of Apoptosis & Autophagy | Synergistically inhibits cell proliferation and overcomes acquired resistance. | e-century.usresearchgate.net |
| Berberine | H460, H1299 (EGFR-resistant) | Induction of Autophagic Cell Death & Apoptosis | Synergistically inhibits cell proliferation via autophagic EGFR degradation. | researchgate.netproquest.com |
| Apatinib | Advanced Pulmonary Adenocarcinoma | Anti-angiogenesis (VEGFR-2 inhibition) | Provides effective therapeutic action in patients with acquired this compound resistance. | nih.gov |
| Bevacizumab | HCC827 Xenograft Model | Anti-angiogenesis (VEGF inhibition) | Stronger inhibition of tumor growth compared to monotherapy. | nih.gov |
| BDMC | H460, H1781 | Induction of Apoptosis & Autophagy | Sensitizes NSCLC cells to this compound, overcoming resistance. | researchgate.net |
Addressing Co-alterations
While EGFR mutations and anaplastic lymphoma kinase (ALK) rearrangements are typically considered mutually exclusive in NSCLC, rare cases of co-alteration present a unique therapeutic challenge. nih.gov The optimal treatment for these patients remains unclear, with varied responses to different TKIs reported. nih.gov
In a notable case, a patient with advanced lung adenocarcinoma featuring both an EGFR mutation and an ALK rearrangement, along with brain metastasis, was treated with this compound. nih.gov The treatment resulted in a partial response in the primary lung tumor and a complete remission of the intracranial metastasis, leading to a progression-free survival of two years. nih.gov This outcome suggests that this compound can be an effective therapeutic option for this specific subgroup of patients with dual EGFR/ALK mutations. nih.gov Further studies are needed to understand the underlying biological mechanisms of EGFR-TKI efficacy in this patient population. nih.gov
Sequential Treatment Approaches
The sequencing of different therapies is a critical aspect of managing advanced NSCLC to maximize duration of disease control. Studies have evaluated various sequences of this compound with chemotherapy and other targeted agents.
However, other studies support a sequential approach. A pilot randomized controlled trial investigated the efficacy of chemotherapy followed by this compound maintenance versus this compound alone as a first-line treatment. nih.gov The results indicated that the sequential combination of chemotherapy followed by this compound improved PFS by 5.4 months compared to this compound monotherapy (13.4 months vs. 8.0 months). wjgnet.com Another study focusing on patients with an unknown EGFR gene status found that a sequence of first-line pemetrexed-based chemotherapy followed by this compound treatment is a promising option, yielding a median OS of 27.0 months. amegroups.cnamegroups.org
In vitro studies have also examined the optimal scheduling. One study found that the sequence of cisplatin plus paclitaxel followed by this compound produced the most potent antiproliferative effect and induced more apoptosis compared to other sequences in NSCLC cell lines. spandidos-publications.com This suggests that chemotherapy can sensitize cancer cells to subsequent treatment with an EGFR-TKI like this compound. spandidos-publications.com
The sequence of different generations of TKIs is also a relevant clinical consideration. In patients who develop resistance to first-generation TKIs like this compound, often due to the T790M mutation, a switch to a third-generation TKI such as osimertinib is standard. mdpi.comnih.gov Conversely, in rare cases of resistance to both this compound and osimertinib, the second-generation TKI afatinib (B358) has shown potential to overcome resistance, particularly in patients with specific compound mutations. nih.gov
Table 2: Outcomes of Sequential vs. Concurrent this compound Therapies
| Treatment Strategy | Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation |
| Concurrent this compound + Chemotherapy | Advanced NSCLC (EGFR mutation) | 18.63 months | 33.22 months | nih.gov |
| Sequential this compound (after Chemotherapy) | Advanced NSCLC (EGFR mutation) | 14.05 months | 26.47 months | nih.gov |
| Sequential Chemo then this compound | Advanced NSCLC (EGFR mutation) | 13.4 months | 36.0 months | wjgnet.com |
| This compound Alone | Advanced NSCLC (EGFR mutation) | 8.0 months | 23.1 months | wjgnet.com |
| Sequential Pemetrexed then this compound | Advanced Lung Adenocarcinoma (Unknown EGFR) | Not Reported | 27.0 months | amegroups.cnamegroups.org |
Predictive and Prognostic Biomarkers in Icotinib Therapy
EGFR Mutation Status
The presence of activating mutations in the EGFR gene is the most critical predictive biomarker for a favorable response to icotinib. These mutations, most commonly deletions in exon 19 and the L858R point mutation in exon 21, confer sensitivity to EGFR TKIs. asco.org Patients with these common mutations generally experience better outcomes with this compound compared to those with wild-type EGFR. asco.org
The specific type of EGFR mutation can also influence the degree of response. A meta-analysis has shown that patients with exon 19 deletions have a better objective response rate (ORR) when treated with this compound compared to those with the L858R mutation. asco.org However, no significant difference in the disease control rate (DCR) was observed between these two common mutation types. asco.org
While this compound is most effective in patients with common EGFR mutations, its activity in those with uncommon mutations is more varied. ascopubs.orgascopubs.org Studies have shown that this compound is generally less effective in patients with uncommon mutations compared to those with common ones. ascopubs.org However, patients with complex mutations (the presence of more than one EGFR mutation) may derive more benefit from this compound than those with single uncommon mutations. ascopubs.orgascopubs.org
Mutations in the extracellular domain (ECD) of EGFR are relatively rare but have been identified in non-small cell lung cancer (NSCLC). researchgate.netascopubs.org Some of these ECD mutations, such as A289V and A289T, have been shown to confer sensitivity to this compound, resulting in partial responses. researchgate.netascopubs.org This suggests that next-generation sequencing (NGS) may broaden the spectrum of EGFR mutations that could respond to this compound therapy. researchgate.netascopubs.org
Circulating Tumor DNA (ctDNA) Analysis for Resistance Mechanisms and Monitoring
Circulating tumor DNA (ctDNA) has emerged as a valuable non-invasive tool for monitoring treatment response and detecting the emergence of resistance to this compound. nih.govamegroups.org Analysis of ctDNA allows for the real-time tracking of tumor-specific mutations in the blood, providing insights into tumor dynamics without the need for repeated tissue biopsies. nih.govamegroups.org
Studies have demonstrated the feasibility of using ctDNA to diagnose activating EGFR mutations when tumor tissue is unavailable, guiding the initiation of this compound therapy. nih.gov In a phase 2 clinical trial, patients with clinically diagnosed advanced lung cancer and positive plasma EGFR-sensitizing variants treated with first-line this compound showed an objective response rate of 52.6% and a median progression-free survival of 10.3 months. nih.gov
Furthermore, monitoring ctDNA levels during this compound treatment can predict therapeutic response. asco.org A rapid decrease in the levels of EGFR driver mutations in ctDNA is often associated with a positive response to therapy, while stable or increasing levels may indicate stable disease or progression. asco.org Longitudinal monitoring of ctDNA can also identify the emergence of resistance mutations, often before clinical or radiological evidence of disease progression. asco.orgnih.gov This early detection of resistance mechanisms, such as the acquisition of MET amplification or other mutations, can facilitate timely adjustments to treatment strategies. asco.org
Gene Amplifications
Gene amplifications are a key mechanism of acquired resistance to this compound, leading to the activation of bypass signaling pathways that circumvent EGFR blockade.
MET Amplification: Amplification of the MET proto-oncogene is a recognized mechanism of both primary and acquired resistance to first- and second-generation EGFR TKIs. nih.gov In patients with uncommon EGFR mutations who exhibit primary resistance to this compound, MET amplification has been identified in a subset of cases. nih.gov Specifically, in a study of 21 such patients, MET amplification was found in 14.3% of cases. nih.gov The prevalence of MET amplification as a resistance mechanism is reported to be between 5-21% in patients treated with first/second-generation EGFR-TKIs. nih.gov
HER2 (ERBB2) Amplification: Amplification of the HER2 gene is another mechanism of acquired resistance to EGFR TKIs. nih.gov Studies have shown that HER2 amplification is rare in untreated lung adenocarcinomas but can be found in approximately 12% of tumors with acquired resistance to EGFR inhibitors. nih.gov In a cohort of patients with primary resistance to this compound due to uncommon EGFR mutations, ERBB2 (HER2) amplification was detected in 4.76% of cases. nih.gov
MYC Amplification: Amplification of the MYC oncogene has also been implicated in primary resistance to this compound. nih.gov In the same study of patients with uncommon EGFR mutations and primary resistance, MYC amplification was observed in 4.76% of the cohort. nih.gov
| Gene | Frequency in Primary Resistance (Uncommon EGFR Mutations) | General Frequency in Acquired Resistance (1st/2nd Gen TKIs) |
|---|---|---|
| MET | 14.3% nih.gov | 5-21% nih.gov |
| HER2 (ERBB2) | 4.76% nih.gov | ~12% nih.gov |
| MYC | 4.76% nih.gov | Data not available |
Other Molecular Aberrations
Beyond gene amplifications, several other molecular aberrations can contribute to resistance to this compound.
PIK3CA Mutations: Mutations in the PIK3CA gene, which encodes the catalytic subunit of phosphoinositide 3-kinase (PI3K), can lead to the activation of the PI3K/AKT/mTOR signaling pathway, a crucial downstream effector of EGFR. nih.gov Acquired PIK3CA mutations have been identified as a mechanism of resistance to EGFR TKIs. nih.gov In a study of patients with primary resistance to this compound, a PIK3CA mutation was found in 4.76% of cases. nih.gov
PTEN Loss: The tumor suppressor gene PTEN negatively regulates the PI3K/AKT pathway. nih.gov Loss of PTEN function can lead to the uncoupling of mutant EGFR from downstream signaling and contribute to resistance to EGFR inhibitors like this compound. nih.govelsevierpure.com Studies have shown that reduced PTEN expression is associated with decreased sensitivity of lung cancer cells to this compound. nih.gov In the context of primary resistance to this compound in patients with uncommon EGFR mutations, PTEN mutation was detected in 4.76% of patients. nih.gov
BCL2L11 (BIM) Deletion: BCL2L11, also known as BIM, is a pro-apoptotic protein that plays a role in EGFR TKI-induced cell death. nih.gov A deletion polymorphism in the BCL2L11 gene can lead to reduced BIM expression and has been associated with primary resistance to EGFR TKIs. nih.gov In a cohort of patients with uncommon EGFR mutations and primary resistance to this compound, BCL2L11 loss (BIM deletion polymorphism) was observed in 23.81% of cases. nih.gov
| Molecular Aberration | Frequency | Reference |
|---|---|---|
| PIK3CA Mutation | 4.76% | nih.gov |
| PTEN Mutation | 4.76% | nih.gov |
| BCL2L11 (BIM) Deletion | 23.81% | nih.gov |
Histologic Transformation Markers
A significant mechanism of acquired resistance to EGFR TKIs, including this compound, is the histologic transformation from NSCLC to other histological subtypes, most notably small-cell lung cancer (SCLC). This transformation renders the tumor insensitive to EGFR-targeted therapies.
Neuron-specific enolase (NSE): In cases of transformation to SCLC following this compound treatment, elevated levels of neuron-specific enolase (NSE), a neuroendocrine marker, have been observed. ascopost.com Rising NSE levels can accompany disease progression and may serve as an early indicator of SCLC transformation in patients who develop resistance to this compound. ascopost.com
Retinoblastoma (RB) Loss: The loss of the retinoblastoma (RB) tumor suppressor protein is a key event in the transformation to SCLC. Analysis of tumor samples from patients who have undergone this transformation after EGFR TKI therapy has shown that RB is lost in a high percentage of such cases.
Association of Specific Biomarkers with Treatment Response (ORR, PFS, OS)
As previously mentioned, patients with common EGFR mutations (exon 19 deletion and L858R) have significantly better ORR and DCR with this compound treatment compared to those with wild-type EGFR. asco.org Specifically, patients with exon 19 deletions tend to have a higher ORR than those with the L858R mutation. asco.org
In patients with uncommon EGFR mutations, the clinical benefit of this compound can be favorable, particularly in those with complex mutations. ascopubs.org However, the efficacy is heterogeneous across different uncommon mutations. ascopubs.org For instance, a retrospective analysis showed varying response rates and median PFS for different uncommon mutations like G719X, E709X, and S768I. ascopubs.org
A prognostic scoring system, the ABC-Score, was developed to predict one-year PFS in advanced NSCLC patients with EGFR mutations treated with this compound. nih.gov This score incorporates age, the presence of bone metastases, and carbohydrate antigen 19-9 (CA19-9) levels, demonstrating that a combination of clinical and biomarker data can improve prognostic accuracy. nih.gov
| Biomarker | Associated Outcome | Finding | Reference |
|---|---|---|---|
| EGFR Exon 19 Deletion vs. L858R | ORR | Higher ORR with Exon 19 Deletion | asco.org |
| Common vs. Uncommon EGFR Mutations | PFS | Longer PFS with common mutations | ascopubs.org |
| Uncommon EGFR Mutations (Complex vs. Single) | PFS | Longer PFS with complex mutations | ascopubs.org |
| ABC-Score (Age, Bone Metastases, CA19-9) | 1-Year PFS | Predictive of one-year PFS | nih.gov |
Biomarkers for Radiosensitization
Preclinical studies have suggested that this compound can act as a radiosensitizer, enhancing the efficacy of radiation therapy. nih.govresearchgate.netnih.govscienceopen.com The underlying mechanism involves the inhibition of EGFR signaling, which in turn attenuates the expression and function of proteins involved in DNA damage repair. nih.govnih.gov
RAD51: The protein RAD51 is a key player in the homologous recombination pathway of DNA repair. nih.gov Elevated expression of RAD51 is associated with resistance to radiation. researchgate.netnih.gov this compound has been shown to suppress the upregulation and nuclear foci formation of RAD51 that is induced by radiation. nih.govnih.gov This impairment of the DNA damage response enhances the cytotoxic effects of radiation. nih.govnih.gov Therefore, RAD51 expression may serve as a predictive biomarker for the radiosensitizing effect of this compound, identifying patients who are most likely to benefit from combination therapy with radiation. nih.govnih.govscienceopen.com
Biomarkers for Multidrug Resistance
Multidrug resistance (MDR) poses a significant challenge in cancer chemotherapy, limiting the long-term effectiveness of targeted therapies like this compound. nih.gov A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, a family of proteins that actively pump various drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. nih.gov
One prominent member of this family, ABCG2, also known as breast cancer resistance protein (BCRP), has been identified as a potential biomarker for MDR in Non-Small Cell Lung Cancer (NSCLC). nih.govoncotarget.com Research indicates that this compound can interact with the ABCG2 transporter. Studies have demonstrated that this compound can reverse ABCG2-mediated MDR by inhibiting the transporter's drug efflux function. nih.gov This interaction occurs at the drug-binding pocket of the ABCG2 transporter. nih.gov By antagonizing the function of ABCG2, this compound can enhance the sensitivity of cancer cells to other conventional anticancer drugs that are substrates of this transporter, such as topotecan. nih.gov This suggests a dual role for this compound: as a targeted EGFR inhibitor and as a potential chemosensitizer in tumors overexpressing the ABCG2 transporter. nih.govnih.gov
Table 1: this compound and ABCG2-Mediated Multidrug Resistance
| Biomarker | Function | Interaction with this compound | Clinical Implication |
|---|
Potential Prognostic Factors
Several factors have been investigated to predict the prognosis of patients with NSCLC undergoing this compound therapy. These range from clinical characteristics and serum markers to specific genetic alterations.
A significant prognostic scoring system, termed the ABC-Score, was developed to predict one-year progression-free survival (PFS) in patients with advanced EGFR-positive NSCLC treated with this compound. nih.govnih.gov This score incorporates three key predictors: age, the presence of bone metastases, and the level of the serum tumor marker carbohydrate antigen 19-9 (CA19-9). nih.gov The combined ABC-score demonstrated better predictive accuracy for one-year PFS than any of the individual factors alone. nih.govnih.gov
From a molecular standpoint, several genetic biomarkers have been linked to this compound's efficacy. The Bcl-2-like protein 11 (BIM) deletion polymorphism is a notable example. This germline deletion can lead to reduced expression of the pro-apoptotic BIM protein, which is essential for apoptosis triggered by EGFR inhibitors. nih.govplos.org Consequently, patients with the BIM deletion polymorphism may exhibit intrinsic resistance to EGFR-TKIs and have been shown to have a significantly shorter PFS and a lower objective response rate when treated with these agents, including this compound. nih.govnih.gov
Furthermore, de novo MET amplification is another mechanism implicated in intrinsic resistance to first-generation EGFR-TKIs like this compound. nih.govnih.gov In cases where patients with an activating EGFR mutation show primary resistance or immediate disease progression with this compound, the co-existence of MET amplification has been identified as a potential cause. nih.govnih.gov This bypass signaling pathway can drive tumor cell survival despite EGFR inhibition. elsevierpure.comexlibrisgroup.com
| Clinical Characteristics | Advanced NSCLC with EGFR mutation | Influence prognosis. doaj.org | Better ECOG score and first-line treatment were associated with better outcomes compared to poorer ECOG score and second-line or above treatment. doaj.orgnih.gov |
Future Directions in Icotinib Research
Strategies to Overcome Primary and Acquired Resistance
The emergence of resistance to icotinib, both primary and acquired, remains a critical challenge. A primary mechanism of acquired resistance to first-generation EGFR-TKIs like this compound is the development of a secondary mutation in the EGFR gene, most commonly the T790M "gatekeeper" mutation. nih.gov This mutation alters the drug's binding site, reducing its efficacy.
Another significant resistance mechanism involves the activation of bypass signaling pathways. The amplification of the MET proto-oncogene is a well-documented bypass track that can drive tumor growth despite EGFR inhibition by this compound. researchgate.net Research indicates that MET amplification can occur both with and without the T790M mutation, highlighting the complexity of resistance mechanisms. researchgate.net
Strategies to overcome these resistance mechanisms are a major focus of ongoing research. For patients who develop the T790M mutation, third-generation EGFR-TKIs have been developed to specifically target this resistant form of the enzyme. While this compound is a first-generation TKI, understanding these resistance patterns is crucial for developing sequential and combination therapies.
Exploration of Novel Combinatorial Regimens
To enhance the efficacy of this compound and overcome resistance, researchers are actively investigating various combination therapies. These regimens aim to target multiple signaling pathways simultaneously, potentially leading to more durable responses.
This compound with Chemotherapy:
This compound with Anti-Angiogenic Agents:
The combination of this compound with anti-angiogenic drugs, such as apatinib (B926) (a VEGFR-2 inhibitor), has shown promise in patients who have developed resistance to this compound. A retrospective study of patients with advanced NSCLC who progressed on this compound monotherapy found that the addition of apatinib resulted in a median PFS of 5.33 months and a disease control rate (DCR) of 81.5%. nih.govascopubs.org This suggests that targeting the vascular endothelial growth factor (VEGF) pathway may be an effective strategy to overcome resistance to EGFR inhibition. tmrjournals.com
This compound with Radiotherapy:
For patients with brain metastases, a common complication of advanced NSCLC, the combination of this compound with radiotherapy has been investigated. A meta-analysis of ten studies concluded that this compound combined with radiotherapy significantly improved both short-term and long-term efficacy in NSCLC patients with brain metastases without a significant increase in adverse reactions. nih.gov The BRAIN trial, a multicenter, phase 3 randomized controlled trial, demonstrated that this compound was associated with a significantly longer intracranial PFS compared to whole-brain irradiation (WBI) plus chemotherapy in patients with EGFR-mutant NSCLC and multiple brain metastases. nih.gov This suggests that for this patient population, this compound may be a better first-line therapeutic option. nih.gov Further studies have also shown that this compound combined with WBRT can lead to favorable median cerebral progression-free survival (CPFS) and OS times. amegroups.org
| Combination Regimen | Patient Population | Key Findings | Reference(s) |
| This compound + Chemotherapy | Untreated advanced NSCLC with sensitive EGFR mutations | Improved PFS and OS compared to monotherapy. | nih.gov |
| Adjuvant this compound + Chemotherapy | Resected Stage II-IIIA EGFR-mutant NSCLC | Significantly improved DFS and OS compared to observation. | ascopubs.org |
| This compound + Apatinib | Advanced NSCLC with acquired resistance to this compound | Median PFS of 5.33 months; DCR of 81.5%. | nih.govascopubs.org |
| This compound + Radiotherapy | NSCLC with brain metastases | Significantly longer intracranial PFS compared to WBI + chemotherapy. | nih.gov |
Development of Predictive Biomarker Panels
To optimize patient selection for this compound therapy and predict treatment response, the development of robust predictive biomarker panels is essential.
EGFR Mutations: The presence of activating EGFR mutations, such as exon 19 deletions and the L858R point mutation in exon 21, is the primary predictive biomarker for response to this compound. nih.govresearchgate.net Retrospective analyses have suggested that patients with exon 19 deletions may have a better response and longer PFS compared to those with the L858R mutation when treated with this compound. researchgate.net
Circulating Tumor DNA (ctDNA): Liquid biopsies that analyze ctDNA for EGFR mutations offer a non-invasive method for determining a patient's mutation status and monitoring for the emergence of resistance mutations like T790M. youtube.com This can guide treatment decisions in real-time.
Inflammatory and Other Serum Biomarkers: Research is ongoing to identify other biomarkers that can predict prognosis in patients receiving this compound. One study developed a prognostic scoring system called the ABC-Score, which includes age, the presence of bone metastases, and carbohydrate antigen 19-9 (CA19-9) levels, to predict one-year PFS. nih.gov There is also growing evidence that markers of inflammation may play a role in predicting treatment efficacy. nih.gov
Investigation of this compound in Other Oncological Contexts
While this compound's primary approval is for NSCLC, its mechanism of action targeting EGFR suggests potential utility in other cancers where this receptor is implicated.
Esophageal Squamous Cell Carcinoma (ESCC): EGFR is frequently overexpressed in ESCC. A phase 2 clinical trial investigating this compound in combination with radiotherapy for older patients with unresectable ESCC found that the combination improved median OS to 24.0 months compared to 16.3 months with radiotherapy alone. nih.gov Another phase 2 study of this compound in pretreated advanced ESCC patients with EGFR overexpression or gene amplification showed an objective response rate of 16.7% and a disease control rate of 46.3%. nih.govasco.org A case report also documented the successful treatment of a patient with both lung adenocarcinoma and esophageal squamous cell carcinoma with this compound. frontiersin.org These findings suggest a potential role for this compound in this disease. nih.govnih.govasco.orgfrontiersin.orgnih.gov
| Cancer Type | Study Type | Key Findings | Reference(s) |
| Esophageal Squamous Cell Carcinoma (ESCC) | Phase II Randomized Trial (with Radiotherapy) | Improved median OS (24.0 vs 16.3 months). | nih.gov |
| Esophageal Squamous Cell Carcinoma (ESCC) | Phase II Single-Arm Trial | ORR of 16.7%; DCR of 46.3%. | nih.govasco.org |
Real-World Evidence Studies and Their Implications
Real-world evidence (RWE) studies are crucial for understanding the long-term safety and effectiveness of this compound in a broader patient population than is typically included in clinical trials. mdpi.com These studies provide valuable insights into treatment patterns, patient outcomes, and the management of adverse events in routine clinical practice.
A large retrospective, real-world study involving 1,321 patients with advanced NSCLC treated with this compound demonstrated its long-term safety. nih.govnih.govamegroups.orgresearchgate.net The study found that the frequency of adverse drug reactions (ADRs) decreased over time, with the most common long-term ADRs being rash (16.4%) and diarrhea (5.3%). nih.govnih.gov Another real-world study is currently underway to investigate the correlation between this compound plasma concentration and its efficacy and safety. kcl.ac.uk The CONVINCE trial is a real-world study comparing this compound to chemotherapy as a first-line treatment for advanced EGFR-mutant lung adenocarcinoma. clinicaltrials.gov
The insights gained from RWE studies can help to refine treatment guidelines, inform healthcare policy, and identify areas for further research. They play a critical role in bridging the gap between the controlled environment of clinical trials and the complexities of real-world clinical care. mdpi.com
Translational Research Initiatives
Translational research plays a pivotal role in advancing our understanding of this compound and developing new therapeutic strategies. This includes preclinical studies in cell lines and animal models to investigate mechanisms of action and resistance, as well as the development of novel derivatives of the drug. cancer-research-network.com
Preclinical Models: In vitro studies have demonstrated that this compound potently inhibits EGFR activity in a dose-dependent manner and blocks EGFR-mediated intracellular tyrosine phosphorylation in cancer cells. cancer-research-network.com In vivo studies using human tumor-derived xenografts in mice have also shown potent, dose-dependent antitumor effects. cancer-research-network.com
Development of this compound Derivatives: Researchers are actively designing and synthesizing derivatives of this compound to improve its efficacy and overcome resistance. One study reported on this compound derivatives with a 1,2,3-triazole moiety that showed activity against various lung cancer cell lines, including those resistant to first-generation EGFR-TKIs. frontiersin.org These derivatives were also found to be active against esophageal squamous carcinoma cells, with one compound, 3l, showing a higher binding potential to wild-type EGFR than this compound itself. frontiersin.org This highlights the potential for medicinal chemistry to further refine and enhance the therapeutic properties of this compound.
Q & A
Basic: How should researchers design a clinical trial to evaluate icotinib’s efficacy in NSCLC patients with EGFR mutations?
Answer:
- PICOT Framework : Structure the trial using Population (e.g., advanced NSCLC with EGFR 19-Del/L858R mutations), Intervention (this compound dose and regimen), Comparison (routine vs. high-dose, or other EGFR-TKIs), Outcome (PFS, OS, ORR), and Timeframe (e.g., 12-month follow-up) .
- Randomization : Use stratified randomization based on mutation subtypes to minimize confounding .
- Endpoints : Prioritize PFS and OS as primary endpoints, with ORR and DCR as secondary metrics. Include adverse event reporting (e.g., rash, diarrhea) using CTCAE criteria .
- Sample Size : Calculate power based on historical ORR differences (e.g., 70% vs. 48% for high-dose vs. routine in L858R mutants ).
Basic: What are the key efficacy metrics for evaluating this compound in NSCLC clinical research?
Answer:
- Objective Response Rate (ORR) : Proportion of patients with complete/partial response (RECIST criteria). In the INCREASE trial, ORR was 73% for high-dose this compound in L858R mutants .
- Disease Control Rate (DCR) : Combines stable disease, partial, and complete responses. A study reported DCR of 75% in second-line NSCLC .
- Progression-Free Survival (PFS) : Median PFS for high-dose this compound in L858R mutants was 12.9 months vs. 9.2 months for routine dose .
- Overall Survival (OS) : Median OS in second-line patients was 16.9 months .
Basic: How does EGFR mutation subtype (e.g., 19-Del vs. L858R) influence study design for this compound?
Answer:
- Stratification : Separate cohorts by mutation subtype to account for differential sensitivity. For example, 19-Del mutants show higher ORR (75%) than L858R (48%) with routine dosing .
- Dose Optimization : High-dose this compound (125 mg TID) improves PFS in L858R mutants but may not be needed for 19-Del .
- Biomarker Analysis : Include EGFR mutation testing via PCR or NGS to confirm subtype .
Basic: What methodological considerations are critical for assessing this compound’s safety profile?
Answer:
- Adverse Event (AE) Reporting : Use standardized grading (e.g., NCI CTCAE v4.0). Rash (76.7%) and diarrhea (36.8%) are common .
- Dose Adjustments : Document dose reductions or interruptions due to AEs, especially in high-dose cohorts .
- Long-Term Monitoring : Track rare AEs (e.g., interstitial lung disease) beyond trial completion .
Advanced: How can researchers optimize this compound dosing based on EGFR mutation subtypes?
Answer:
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentrations with efficacy. The INCREASE trial used 125 mg TID for L858R mutants, achieving higher ORR (73%) .
- Bayesian Adaptive Design : Dynamically adjust doses during trials to identify subtype-specific MTD .
- Subgroup Analysis : Compare PFS and OS between 19-Del and L858R groups using Cox regression .
Advanced: How to address contradictions in this compound’s efficacy across studies (e.g., ORR variability)?
Answer:
- Meta-Analysis : Pool data from trials (e.g., INCREASE, CONVINCE) to assess heterogeneity. Adjust for covariates like prior chemotherapy cycles (≤6 vs. >6 cycles impacted PFS ).
- Sensitivity Analysis : Test robustness of findings to patient demographics (e.g., smoking history, gender) .
- Publication Bias Assessment : Use funnel plots to identify unreported negative results .
Advanced: What methodologies enable comparative effectiveness research between this compound and other EGFR-TKIs?
Answer:
- Network Meta-Analysis : Indirectly compare this compound with gefitinib or osimertinib using common comparators .
- Cost-Effectiveness Analysis : Calculate incremental cost-effectiveness ratios (ICERs). This compound had a lower ICER ($22,200/QALY) than gefitinib in Chinese studies .
- Real-World Evidence (RWE) : Use EHR data to compare survival outcomes in non-trial populations .
Advanced: How to investigate this compound resistance mechanisms in preclinical models?
Answer:
- Longitudinal Sampling : Collect tumor biopsies pre-/post-treatment to identify resistance mutations (e.g., T790M) .
- In Vitro Models : Use patient-derived xenografts (PDXs) or 3D organoids to test combination therapies (e.g., this compound + MET inhibitors) .
- Omics Profiling : Apply RNA-seq or proteomics to uncover bypass signaling pathways .
Advanced: What statistical approaches are optimal for analyzing this compound’s cost-effectiveness in clinical trials?
Answer:
- Markov Models : Simulate disease progression states (stable, progression, death) with transition probabilities from trial data .
- Probabilistic Sensitivity Analysis (PSA) : Vary input parameters (e.g., drug costs, survival rates) to assess uncertainty .
- QALY Calculation : Use EQ-5D surveys to quantify quality-adjusted survival gains .
Advanced: How to ensure data reliability in real-world studies of this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
